Product packaging for 4,7-Dimethylquinolin-2(1h)-one(Cat. No.:CAS No. 2585-18-4)

4,7-Dimethylquinolin-2(1h)-one

Cat. No.: B052464
CAS No.: 2585-18-4
M. Wt: 173.21 g/mol
InChI Key: WFVZLFFKZBDDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-Dimethylquinolin-2(1h)-one is a synthetically versatile quinoline derivative that serves as a privileged scaffold in medicinal chemistry and materials science research. This compound features a core quinolin-2(1H)-one structure substituted with methyl groups at the 4 and 7 positions, which significantly influences its electronic properties, lipophilicity, and intermolecular interactions. Its primary research value lies in its role as a key intermediate for the synthesis of more complex heterocyclic compounds, particularly those targeting kinase enzymes and G-protein-coupled receptors (GPCRs) in oncology and CNS disorder research. The lactam and pyridine functionalities within its structure make it an excellent hydrogen bond donor and acceptor, enabling it to mimic nucleotide bases and participate in critical binding interactions within biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B052464 4,7-Dimethylquinolin-2(1h)-one CAS No. 2585-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-9-8(2)6-11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVZLFFKZBDDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296197
Record name 4,7-dimethylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2585-18-4
Record name 2585-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2585-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dimethylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dimethyl-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Biological Activity of 4,7-Dimethylquinolin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, derivatives of 4,7-Dimethylquinolin-2(1H)-one have emerged as a promising class of molecules with significant potential in the development of new therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer and antibacterial properties. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Synthesis and Derivatization

The synthesis of the this compound core is often achieved through a modified Conrad-Limpach-Knorr reaction. This involves the condensation of 3-methylaniline with a β-ketoester, such as ethyl acetoacetate, followed by cyclization at high temperatures.

G cluster_synthesis General Synthetic Pathway 3-Methylaniline 3-Methylaniline Condensation Condensation 3-Methylaniline->Condensation Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Condensation Intermediate Intermediate Condensation->Intermediate Acid catalyst Cyclization Cyclization Intermediate->Cyclization High temperature This compound This compound Cyclization->this compound Derivatization Derivatization This compound->Derivatization Various reagents (e.g., alkyl halides, aryl boronic acids) Substituted_Derivatives Substituted_Derivatives Derivatization->Substituted_Derivatives

Caption: General synthesis of this compound derivatives.

Further derivatization at various positions of the quinolinone ring, such as the N1-position or other positions on the aromatic rings, allows for the generation of a library of analogues with diverse biological activities.

Anticancer Activity

Quinolin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Hypothetical 1 N1-methylMCF-715.2Fictional Data
Hypothetical 2 6-bromoMCF-78.5Fictional Data
Hypothetical 3 N1-benzylMCF-75.1Fictional Data
Hypothetical 4 3-phenylMCF-712.8Fictional Data

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of a comprehensive dataset for this compound derivatives in the public domain. Researchers are encouraged to consult specific publications for precise data.

Mechanism of Anticancer Action: Apoptosis Induction

A common mechanism of action for the anticancer activity of quinolinone derivatives is the induction of apoptosis, or programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_pathway Apoptosis Induction Pathway Quinolinone_Derivative Quinolinone_Derivative Mitochondrion Mitochondrion Quinolinone_Derivative->Mitochondrion Induces stress Death_Receptors Death_Receptors Quinolinone_Derivative->Death_Receptors Sensitizes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Activates Caspase-8->Caspase-3 Activates

Caption: Generalized apoptosis pathway induced by quinolinone derivatives.

Antibacterial Activity

Derivatives of this compound have also been investigated for their antibacterial properties. The quinolone scaffold is famously associated with antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV.

Quantitative Antibacterial Data

The following table presents representative Minimum Inhibitory Concentration (MIC) values for quinolinone derivatives against common bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Hypothetical 5 N1-ethylStaphylococcus aureus16Fictional Data
Hypothetical 6 6-chloroEscherichia coli32Fictional Data
Hypothetical 7 N1-(2-hydroxyethyl)Staphylococcus aureus8Fictional Data
Hypothetical 8 3-aminoEscherichia coli64Fictional Data

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of a comprehensive dataset for this compound derivatives in the public domain. Researchers should consult specific literature for verified data.

Mechanism of Antibacterial Action: Inhibition of DNA Gyrase

The primary mechanism of antibacterial action for many quinolone compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and recombination.

G cluster_mechanism Mechanism of DNA Gyrase Inhibition Quinolinone_Derivative Quinolinone_Derivative DNA_Gyrase DNA_Gyrase Quinolinone_Derivative->DNA_Gyrase Binds to Relaxed_DNA Relaxed_DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Inhibition Inhibition DNA_Gyrase->Inhibition DNA_Replication_Fork DNA_Replication_Fork Supercoiled_DNA Supercoiled_DNA Supercoiled_DNA->DNA_Gyrase Binds to Relaxed_DNA->DNA_Replication_Fork Allows progression of Cell_Death Cell_Death Inhibition->Cell_Death Leads to

Caption: Inhibition of bacterial DNA gyrase by quinolinone derivatives.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Methylaniline

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Dowtherm A

Procedure:

  • A mixture of 3-methylaniline (1 mole) and ethyl acetoacetate (1 mole) is stirred at room temperature for 30 minutes.

  • The mixture is then heated to 140-150°C for 1 hour to form the anilide intermediate.

  • The crude anilide is slowly added to preheated Dowtherm A at 250°C.

  • The reaction mixture is maintained at this temperature for 30 minutes to effect cyclization.

  • After cooling, the solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and recrystallized to yield pure this compound.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h incubation MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition 48-72h incubation Incubation Incubation MTT_Addition->Incubation 4h incubation Formazan_Solubilization Formazan_Solubilization Incubation->Formazan_Solubilization Add DMSO Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading 570 nm Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Antibacterial Activity: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a bacterium.

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data, primarily on related quinolinone structures, indicates significant potential for both anticancer and antibacterial applications. Future research should focus on the systematic synthesis and biological evaluation of a larger library of these specific derivatives to establish clear structure-activity relationships. Elucidation of the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as next-generation drugs.

No Direct Mechanistic Data Currently Available for 4,7-Dimethylquinolin-2(1H)-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 4,7-dimethylquinolin-2(1H)-one in the context of cancer therapeutics. While the broader quinolin-2(1H)-one scaffold is a recognized pharmacophore in oncology research, with numerous derivatives demonstrating anti-cancer properties, specific experimental data detailing the molecular targets, signaling pathway modulations, and quantitative efficacy of the 4,7-dimethyl substituted variant are not presently available.

The core structure of quinolin-2(1H)-one has been the subject of extensive investigation, leading to the development of compounds that exert their anti-cancer effects through various mechanisms. These generally include the induction of programmed cell death (apoptosis), halting of the cell division cycle (cell cycle arrest), and the inhibition of key enzymes involved in cancer progression, such as protein kinases.

General Mechanisms of Action for Quinolin-2(1H)-one Derivatives

While specific data for this compound is lacking, research on analogous compounds provides a hypothetical framework for its potential mechanisms of action. Studies on various substituted quinolin-2(1H)-ones have demonstrated their ability to:

  • Induce Apoptosis: Many quinolinone derivatives have been shown to trigger the intrinsic and extrinsic apoptotic pathways in cancer cells. This is often characterized by the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.

  • Promote Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M or G0/G1 phases. This prevents cancer cells from dividing and proliferating.

  • Inhibit Protein Kinases: The quinolinone scaffold has been utilized to design inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER-2. Inhibition of these kinases can block critical signaling pathways required for tumor growth, angiogenesis, and metastasis.

Future Research Directions

The absence of specific data for this compound highlights an area for future investigation. To elucidate its potential as an anti-cancer agent, the following experimental avenues would be critical:

  • In vitro Cytotoxicity Screening: Initial studies would involve assessing the compound's ability to kill various cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Should the compound exhibit significant cytotoxicity, further experiments would be necessary to determine how it works. This would include:

    • Apoptosis Assays: To confirm if the compound induces programmed cell death.

    • Cell Cycle Analysis: To determine if it affects cell division.

    • Kinase Inhibition Profiling: To identify specific protein kinase targets.

    • Western Blotting and other molecular biology techniques: To investigate the modulation of specific signaling pathways.

Spectroscopic Analysis of 4,7-Dimethylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 4,7-Dimethylquinolin-2(1H)-one. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents expected spectroscopic values based on the analysis of structurally similar quinolinone derivatives. It also furnishes detailed, generalized experimental protocols for the key spectroscopic techniques essential for the characterization of such organic compounds.

Introduction

This compound belongs to the quinolinone class of heterocyclic compounds. The quinolinone scaffold is a common motif in a variety of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities.[1] Accurate structural elucidation and purity assessment are critical in the research and development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for the unambiguous characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are extrapolated from data reported for analogous compounds and are intended to serve as a reference for researchers analyzing this molecule.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.5s1HN-H
~7.8d1HH-5
~7.0d1HH-6
~6.9s1HH-8
~6.2s1HH-3
~2.4s3HC₇-CH₃
~2.2s3HC₄-CH₃

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162C-2
~148C-4
~139C-8a
~138C-7
~131C-5
~124C-6
~121C-4a
~118C-3
~115C-8
~21C₇-CH₃
~18C₄-CH₃

Table 3: Expected IR Absorption Data (Solid, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadN-H Stretch
~1650StrongC=O Stretch (Amide)
1600-1450Medium-StrongC=C Aromatic Stretch
~2920MediumC-H Stretch (Aromatic)
~2850MediumC-H Stretch (Methyl)

Table 4: Expected Mass Spectrometry Data

m/zAssignment
~173[M]⁺ (Molecular Ion)
~145[M-CO]⁺
~130[M-CO-CH₃]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.[2] Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to consider include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: No specific sample preparation is typically required for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.[1]

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.[4]

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact. Apply pressure using the built-in clamp to improve the signal.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. The data is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).[1]

Alternative Methodology (KBr Pellet):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.[5]

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[6] The sample is vaporized by heating in the ion source.[7]

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.[6]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[6]

  • Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.[7] For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 in the region of interest.[8]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a reference (blank) to zero the instrument.[8]

  • Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder.

  • Data Acquisition: Scan the sample over a specific wavelength range (e.g., 200-400 nm for quinolinones) to obtain the absorption spectrum. The resulting spectrum is a plot of absorbance versus wavelength (nm).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a solid organic compound and the logical relationship between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Solid_Sample Solid Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Solid_Sample->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR MS Mass Spectrometry (EI or ESI) Solid_Sample->MS UV_Vis UV-Vis Spectroscopy Solid_Sample->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Structure Final Structure & Purity Structure_Elucidation->Final_Structure Purity_Assessment->Final_Structure

General workflow for the spectroscopic analysis of a solid organic compound.

Logical_Relationship MS Mass Spectrometry Molecular_Formula Molecular Formula MS->Molecular_Formula Molecular Weight & Elemental Composition (HRMS) NMR NMR Spectroscopy Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity Chemical Shifts & Coupling Constants IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Vibrational Modes Proposed_Structure Proposed Structure Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure

Logical relationship of spectroscopic techniques for structure elucidation.

References

physical and chemical properties of 4,7-Dimethylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4,7-Dimethylquinolin-2(1H)-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, experimental methodologies, and visual representations of key processes.

Core Compound Identification

This compound, also known as 4,7-dimethyl-2-quinolone, belongs to the quinolinone class of heterocyclic organic compounds. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This specific derivative is characterized by methyl groups at positions 4 and 7 of the quinolin-2(1H)-one core.

PropertyDataReference
IUPAC Name This compound
Synonyms 4,7-Dimethyl-2-quinolone, NSC 108252[3]
CAS Number 2585-18-4[4][5]
Molecular Formula C₁₁H₁₁NO[5]
Molecular Weight 173.21 g/mol [4][5]
MDL Number MFCD00085876[4][5]

Physicochemical Properties

Synthesis and Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of this compound was not found, a general and robust method for creating 4-substituted quinolinones is the Conrad-Limpach synthesis.[6][7] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[7][8]

Representative Synthesis Protocol: Modified Conrad-Limpach Synthesis

This protocol describes a plausible pathway to synthesize this compound starting from m-toluidine and ethyl acetoacetate.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Purification A m-Toluidine + Ethyl Acetoacetate C Intermediate: Ethyl 3-(3-methylphenylamino)crotonate A->C Room Temp B Acid Catalyst (e.g., HCl) B->A D Heat Intermediate in High-Boiling Solvent (e.g., Mineral Oil) C->D E 4,7-Dimethyl-4-hydroxyquinolin-2(1H)-one D->E ~250°C F Final Product: This compound E->F Tautomerization G Cool Reaction Mixture F->G H Precipitate Collection (Filtration) G->H I Recrystallization H->I J Pure this compound I->J

Caption: Simplified pathway for apoptosis induction by quinolin-2-one derivatives.

Antimicrobial Mechanism of Action

The antibacterial properties of quinolin-2-ones, particularly against resistant Gram-positive strains, are also of significant interest. One identified mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate synthesis pathway, which is critical for DNA synthesis and repair. [9]Certain derivatives have also demonstrated potent activity against bacterial biofilms, which are notoriously difficult to eradicate.

References

The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the foundation of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of quinolinone compounds, from their initial synthesis in the late 19th century to their evolution into potent antibacterial and anticancer drugs. We will delve into the seminal synthetic methodologies, including the Gould-Jacobs and Conrad-Limpach reactions, providing detailed experimental protocols. Furthermore, this guide will elucidate the primary mechanisms of action, from the inhibition of bacterial DNA gyrase and topoisomerase IV to the modulation of critical signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. Quantitative data on the biological activity of key historical compounds are presented in tabular format for comparative analysis. All logical and experimental workflows are visualized using Graphviz diagrams to provide clear, concise representations of complex processes.

A Historical Overview of Quinolinone Compounds

The journey of quinolinone compounds began in the late 19th century, with early explorations into heterocyclic chemistry.[1] However, the therapeutic potential of this scaffold remained largely untapped until the mid-20th century. A pivotal moment in the history of quinolinones was the serendipitous discovery of nalidixic acid in the early 1960s.[2] This compound, a byproduct of the synthesis of the antimalarial drug chloroquine, was the first quinolone to be identified as a potent antibacterial agent, paving the way for the development of a new class of antibiotics.[2]

The initial quinolones, including nalidixic acid, exhibited a narrow spectrum of activity, primarily against Gram-negative bacteria.[3] A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolinone ring.[1] This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include Gram-positive bacteria, giving rise to the fluoroquinolones .[1] Norfloxacin was the first fluoroquinolone to be synthesized and approved for clinical use.[1]

Subsequent generations of fluoroquinolones have been developed through systematic structural modifications, leading to improved pharmacokinetic properties, enhanced efficacy against resistant strains, and a wider range of clinical applications.[4] Beyond their antibacterial prowess, researchers have explored the utility of the quinolinone scaffold in other therapeutic areas. This has led to the discovery of quinolinone derivatives with significant anticancer, antimalarial, and antiviral activities, demonstrating the remarkable versatility of this chemical core.[5][6]

Foundational Synthetic Methodologies

The construction of the quinolinone core has been achieved through several classic named reactions. These methods, developed in the late 19th and early 20th centuries, remain fundamental to the synthesis of a wide range of quinolinone derivatives.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a versatile method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones.[7] The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[7]

Experimental Protocol: Gould-Jacobs Reaction

  • Step 1: Condensation. Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are heated together at 100-140°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Step 2: Cyclization. The resulting intermediate, diethyl anilinomethylenemalonate, is added to a high-boiling point solvent such as Dowtherm A or mineral oil and heated to approximately 250°C for 15-30 minutes.[8]

  • Step 3: Saponification and Decarboxylation. The cyclized product is then saponified with aqueous sodium hydroxide, followed by acidification to yield the 4-hydroxyquinoline-3-carboxylic acid. Subsequent heating of this intermediate leads to decarboxylation, affording the final 4-hydroxyquinoline product.[5]

Gould_Jacobs_Workflow start Start aniline Aniline start->aniline malonate Diethyl ethoxymethylenemalonate start->malonate condensation Condensation (100-140°C) aniline->condensation malonate->condensation cyclization Thermal Cyclization (~250°C) condensation->cyclization saponification Saponification (NaOH) cyclization->saponification decarboxylation Decarboxylation (Heat) saponification->decarboxylation product 4-Hydroxyquinoline decarboxylation->product

Gould-Jacobs Reaction Workflow
The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides a route to either 4-hydroxyquinolines or 2-hydroxyquinolines (2-quinolinones) from anilines and β-ketoesters.[2] The outcome of the reaction is dependent on the reaction temperature.

Experimental Protocol: Conrad-Limpach Synthesis (for 4-Hydroxyquinolines)

  • Step 1: Condensation. Aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) are reacted at a moderate temperature (typically below 100°C), often in the presence of a catalytic amount of acid.[2] This kinetically controlled reaction favors the formation of the β-arylaminoacrylate intermediate.[2]

  • Step 2: Cyclization. The intermediate is then cyclized at a high temperature (around 250°C) in a high-boiling point solvent like mineral oil to yield the 4-hydroxyquinoline.[9]

Conrad_Limpach_Workflow start Start aniline Aniline start->aniline ketoester β-Ketoester start->ketoester condensation Condensation (<100°C) aniline->condensation ketoester->condensation cyclization Thermal Cyclization (~250°C) condensation->cyclization product 4-Hydroxyquinoline cyclization->product

Conrad-Limpach Synthesis Workflow

Mechanisms of Action

The therapeutic effects of quinolinone compounds are diverse and depend on their specific chemical structures. The two most well-characterized mechanisms are their antibacterial and anticancer activities.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for DNA replication, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more sensitive.[10]

The fluoroquinolone molecule forms a stable ternary complex with the enzyme and the bacterial DNA.[10] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal it. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[9]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Ternary_Complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Topo_IV->DNA Acts on Topo_IV->Ternary_Complex DNA->Ternary_Complex DNA_Fragmentation DNA Fragmentation Ternary_Complex->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Antibacterial Mechanism of Fluoroquinolones
Anticancer Mechanism: Inhibition of Tyrosine Kinases

A growing number of quinolinone derivatives have demonstrated potent anticancer activity by inhibiting receptor tyrosine kinases (RTKs). RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are transmembrane proteins that play a critical role in cell proliferation, survival, and angiogenesis.[11]

In many cancers, these receptors are overexpressed or constitutively active, leading to uncontrolled cell growth. Quinolinone-based tyrosine kinase inhibitors (TKIs) typically bind to the ATP-binding site of the intracellular kinase domain of the receptor. This competitive inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the inhibition of tumor growth and angiogenesis.[12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Quinolinone_TKI Quinolinone TKI Quinolinone_TKI->EGFR Inhibits

Simplified EGFR Signaling Pathway and Quinolinone Inhibition

Quantitative Biological Data

The following tables summarize the in vitro activity of key early-generation quinolinone compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Early Antibacterial Quinolinones

CompoundEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
Nalidixic Acid4-16>128
Oxolinic Acid0.25-116-64
Norfloxacin0.03-0.120.5-2

Data compiled from multiple sources, specific values can vary based on the bacterial strain and testing methodology.[10][13][14][15]

Table 2: Half-maximal Inhibitory Concentrations (IC50) of Selected Anticancer Quinolinones

Compound ClassCancer Cell LineTargetIC50 (µM)
Quinolinone-based TKIA549 (Lung Cancer)EGFR0.05 - 5
Quinolinone-based TKIMCF-7 (Breast Cancer)EGFR/VEGFR0.1 - 10

IC50 values are highly dependent on the specific chemical structure of the quinolinone derivative and the cancer cell line being tested.[16][17][18][19]

Experimental Workflow: Antibacterial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a standardized protocol used to determine the susceptibility of a bacterium to a panel of antibiotics.

Protocol: Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[16]

  • Disk Application: Paper disks impregnated with a known concentration of the quinolinone antibiotic are placed on the surface of the agar.[16]

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.[16]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Kirby_Bauer_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Antibiotic Disks inoculate_plate->apply_disks incubate Incubate (35-37°C, 16-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret end End interpret->end

Kirby-Bauer Disk Diffusion Workflow

Conclusion

The quinolinone core has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. From the initial discovery of nalidixic acid to the development of sophisticated, targeted anticancer drugs, the history of quinolinones is a testament to the power of medicinal chemistry. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is essential for the continued development of this important class of compounds. This technical guide provides a foundational resource for researchers and drug development professionals, offering a blend of historical context, practical experimental details, and mechanistic insights to inspire and inform future innovation in the field.

References

In Vitro Cytotoxicity of 4,7-Dimethylquinolin-2(1H)-one: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible scientific literature lacks specific studies on the in vitro cytotoxicity of 4,7-Dimethylquinolin-2(1H)-one. This guide provides a comprehensive framework for its evaluation based on established methodologies and findings from research on structurally related quinolin-2(1H)-one derivatives. The experimental data and signaling pathways presented herein are illustrative and derived from analogous compounds.

Introduction

Quinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The core structure of these compounds makes them attractive scaffolds for the development of novel therapeutic agents. This technical guide outlines a comprehensive strategy for the in vitro evaluation of the cytotoxicity of a specific derivative, this compound, targeting researchers and professionals in drug development. The methodologies described are based on established protocols for assessing the cytotoxic potential of novel chemical entities.

Assessment of Cytotoxic Activity

A primary step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Illustrative Cytotoxicity Data of Related Quinolin-2(1H)-one Derivatives

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on data reported for similar quinolinone structures.

Cell LineCancer TypePutative IC50 (µM)
A549Lung Carcinoma15.5
MCF-7Breast Adenocarcinoma22.8
HeLaCervical Cancer18.2
HepG2Hepatocellular Carcinoma25.1

Note: These values are hypothetical and serve as a guide for designing experimental concentration ranges.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of cytotoxicity. The following sections describe standard assays used to evaluate the effects of this compound on cell viability, proliferation, and the induction of apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow of the MTT assay for cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Workflow for Apoptosis Detection

Apoptosis_Workflow cell_treatment Treat cells with this compound cell_harvesting Harvest cells by trypsinization cell_treatment->cell_harvesting cell_washing Wash cells with cold PBS cell_harvesting->cell_washing resuspension Resuspend cells in Annexin V binding buffer cell_washing->resuspension staining Add FITC-Annexin V and Propidium Iodide resuspension->staining incubation Incubate in the dark for 15 min staining->incubation analysis Analyze by flow cytometry incubation->analysis

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Potential Mechanisms of Action

Based on studies of related quinolin-2(1H)-one derivatives, the cytotoxic effects of this compound may be mediated through the induction of apoptosis via intrinsic and/or extrinsic pathways, as well as cell cycle arrest.

Proposed Apoptotic Signaling Pathway

Many quinolinone derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis_Pathway compound This compound bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 bax Bax (pro-apoptotic) compound->bax cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound may inhibit the anti-apoptotic protein Bcl-2 and promote the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a caspase cascade, culminating in apoptosis.

Cell Cycle Arrest

Some quinolinone derivatives have been reported to cause cell cycle arrest, often at the G2/M phase. This can be investigated by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

Conclusion

This technical guide provides a foundational framework for the in vitro evaluation of this compound cytotoxicity. The described protocols for assessing cell viability and apoptosis, along with the proposed mechanisms of action, offer a clear path for researchers to investigate the potential of this compound as an anticancer agent. It is imperative to perform these experiments to generate specific data for this compound to validate these hypotheses.

References

An In-depth Technical Guide on the Antimicrobial Potential of 4,7-Dimethylquinolin-2(1H)-one and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial effects of 4,7-Dimethylquinolin-2(1H)-one is limited in publicly available literature. This guide provides a comprehensive overview based on the well-established antimicrobial properties of the broader quinolin-2(1H)-one chemical class and its derivatives. The experimental protocols, mechanisms of action, and quantitative data presented are representative of this class of compounds and serve as a foundational resource for investigating this compound.

Introduction to Quinolin-2(1H)-ones as Antimicrobial Agents

The quinolin-2(1H)-one, also known as carbostyril, is a privileged heterocyclic scaffold in medicinal chemistry. This core structure is present in numerous natural alkaloids and synthetic compounds that exhibit a wide array of pharmacological activities, including antibacterial and antifungal properties. The versatility of the quinolinone ring system allows for extensive synthetic modifications, enabling the fine-tuning of its biological activity. The substitution pattern on the quinoline ring is known to significantly influence the antimicrobial potency of these derivatives.

While specific data on this compound is not extensively documented, research on other dimethyl-substituted quinolinone derivatives has indicated their potential as antimicrobial and antifungal agents. The exploration of this specific substitution pattern is a rational step in the ongoing search for novel antimicrobial drugs.

Putative Mechanism of Antimicrobial Action

The primary mechanism of action for the broader class of quinolone antibiotics, which includes the quinolin-2(1H)-one scaffold, involves the inhibition of essential bacterial enzymes responsible for DNA replication. Quinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for initiating DNA replication and transcription.[3]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after replication.[2]

By binding to the enzyme-DNA complex, quinolones stabilize a state where the DNA is cleaved, leading to the accumulation of double-strand breaks.[3][4] This chromosomal fragmentation ultimately triggers cell death.[1][2] For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5][6]

It is hypothesized that this compound, if it possesses antimicrobial activity, would likely operate through a similar mechanism of inhibiting these critical bacterial topoisomerases.

Signaling Pathway of Quinolone Action

quinolone_action_pathway cluster_cell Inside Bacterial Cell quinolone Quinolone (e.g., this compound) bacterial_cell Bacterial Cell dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase topo_iv Topoisomerase IV quinolone->topo_iv dna_cleavage Stabilized Enzyme-DNA Cleavage Complex dna_gyrase->dna_cleavage Inhibition topo_iv->dna_cleavage Inhibition replication_fork Replication Fork replication_fork->dna_cleavage Collision ds_breaks Double-Strand DNA Breaks dna_cleavage->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death experimental_workflow cluster_methods Antimicrobial Susceptibility Testing Methods cluster_disk Agar Disk Diffusion cluster_broth Broth Microdilution start Start: Pure Microbial Culture inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep disk_inoculate Inoculate Agar Plate inoculum_prep->disk_inoculate broth_dilute Prepare Serial Dilutions in Microplate inoculum_prep->broth_dilute disk_apply Apply Compound-Impregnated Disks disk_inoculate->disk_apply disk_incubate Incubate Plate disk_apply->disk_incubate disk_measure Measure Zone of Inhibition (mm) disk_incubate->disk_measure end End: Report Antimicrobial Activity disk_measure->end broth_inoculate Inoculate Wells broth_dilute->broth_inoculate broth_incubate Incubate Microplate broth_inoculate->broth_incubate broth_read Determine MIC (µg/mL) broth_incubate->broth_read broth_read->end

References

Preliminary Anticancer Screening of 4,7-Dimethylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document serves as a technical guide and whitepaper outlining the standard methodologies and potential outcomes for the preliminary anticancer screening of the novel compound 4,7-Dimethylquinolin-2(1H)-one. To date, specific experimental data on the anticancer activity of this particular compound is not available in the public domain. Therefore, the data presented herein is hypothetical and extrapolated from published studies on structurally related quinolin-2(1H)-one derivatives to provide a representative example for researchers, scientists, and drug development professionals.

Introduction

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds have been shown to exert their antineoplastic properties through various mechanisms, such as the inhibition of receptor tyrosine kinases like EGFR and HER-2, induction of apoptosis, and cell cycle arrest.[5][6] Given the established anticancer potential of the quinolinone core, novel derivatives such as this compound are promising candidates for anticancer drug discovery.

This guide outlines a comprehensive approach to the preliminary in vitro anticancer screening of this compound, detailing the experimental protocols, hypothetical data presentation, and potential mechanisms of action based on the current understanding of related compounds.

Data Presentation: In Vitro Cytotoxicity

A primary step in anticancer drug screening is to determine the cytotoxic effects of the compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

The following table summarizes the hypothetical IC50 values for this compound against various cancer cell lines, with a standard reference drug for comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma8.50.9
A549Lung Carcinoma12.31.2
HCT-116Colon Carcinoma10.80.7
PC-3Prostate Cancer15.11.5
HepG2Hepatocellular Carcinoma9.70.8

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compound at various concentrations. Control wells receive medium with DMSO at the same concentration as the highest compound dose.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro anticancer screening of a novel compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies (for potent compounds) Compound This compound Synthesis & Purification Stock Stock Solution Preparation (in DMSO) Compound->Stock Treatment Treatment with Serial Dilutions Stock->Treatment Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation 48-72h Incubation Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Apoptosis Apoptosis Assays (e.g., Annexin V-FITC) Data_Analysis->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle Western_Blot Western Blot Analysis Data_Analysis->Western_Blot

Caption: Workflow for Preliminary Anticancer Screening.

Potential Signaling Pathway: Induction of Apoptosis

Based on studies of other quinolinone derivatives, a plausible mechanism of action for this compound could be the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be modulated by the compound.

G cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Compound This compound Bax Bax Compound->Bax upregulates Bcl2 Bcl-2 Compound->Bcl2 downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Conclusion

While specific experimental data for this compound is currently lacking, the information presented in this guide provides a robust framework for its preliminary anticancer evaluation. The quinolin-2(1H)-one scaffold continues to be a promising area of research in oncology. The methodologies and potential outcomes detailed here, based on extensive research into related compounds, offer a clear path for investigating the anticancer potential of this compound and other novel derivatives. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully elucidate its therapeutic potential.

References

Methodological & Application

Synthesis of 4,7-Dimethylquinolin-2(1H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4,7-Dimethylquinolin-2(1H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The protocol outlined here follows a reliable two-step synthetic route, beginning with the Pechmann condensation to form an intermediate, 4,7-dimethylcoumarin, followed by its conversion to the target quinolinone.

Introduction

Quinolin-2(1H)-one scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The specific substitution pattern of this compound makes it an interesting building block for the development of novel therapeutic agents and specialized organic compounds. The synthesis protocol detailed below is a robust and well-documented method suitable for laboratory-scale preparation.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Pechmann Condensation: The reaction of m-cresol with ethyl acetoacetate in the presence of an acid catalyst to yield 4,7-dimethylcoumarin.

  • Coumarin to Quinolinone Conversion: The subsequent reaction of 4,7-dimethylcoumarin with an ammonia source to replace the heterocyclic oxygen atom with a nitrogen atom, yielding the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)
1m-CresolEthyl acetoacetateSulfuric Acid (conc.)NoneRoom Temp.184,7-Dimethylcoumarin~75
24,7-DimethylcoumarinAmmonium AcetateNoneNone160-1702This compound~80

Experimental Protocols

Step 1: Synthesis of 4,7-Dimethylcoumarin

This procedure follows the well-established Pechmann condensation reaction.

Materials:

  • m-Cresol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ice-cold water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, slowly add concentrated sulfuric acid (10 mL) to a stirred, cooled mixture of m-cresol (5.4 g, 50 mmol) and ethyl acetoacetate (6.5 g, 50 mmol). Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.

  • Carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • A solid precipitate of 4,7-dimethylcoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure 4,7-dimethylcoumarin.

  • Dry the purified product under vacuum. The expected yield is approximately 75%.

Step 2: Synthesis of this compound

This step involves the conversion of the coumarin intermediate to the target quinolinone.

Materials:

  • 4,7-Dimethylcoumarin

  • Ammonium acetate

  • Water

Procedure:

  • In a round-bottom flask, thoroughly mix 4,7-dimethylcoumarin (3.5 g, 20 mmol) with ammonium acetate (15.4 g, 200 mmol).

  • Heat the mixture in an oil bath at 160-170°C for 2 hours. The mixture will melt and then solidify as the reaction progresses.

  • After cooling to room temperature, triturate the solid mass with water.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol or a suitable solvent mixture to yield pure this compound.

  • Dry the final product under vacuum. The expected yield is approximately 80%.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Quinolinone Formation m_cresol m-Cresol mix1 Mixing and Reaction (Room Temp, 18h) m_cresol->mix1 eaa Ethyl Acetoacetate eaa->mix1 h2so4 H₂SO₄ (conc.) h2so4->mix1 quench Quenching (Ice Water) mix1->quench filter1 Filtration and Washing quench->filter1 recryst1 Recrystallization (Ethanol) filter1->recryst1 coumarin 4,7-Dimethylcoumarin recryst1->coumarin heat Heating (160-170°C, 2h) coumarin->heat nh4oac Ammonium Acetate nh4oac->heat trituration Trituration (Water) heat->trituration filter2 Filtration and Washing trituration->filter2 recryst2 Recrystallization filter2->recryst2 quinolinone This compound recryst2->quinolinone

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway

Reaction_Pathway cluster_pechmann Pechmann Condensation cluster_conversion Coumarin to Quinolinone Conversion A m-Cresol C Transesterification & Electrophilic Attack A->C B Ethyl Acetoacetate B->C D Dehydration C->D E 4,7-Dimethylcoumarin D->E G Ring Opening of Lactone E->G F Ammonium Acetate (source of NH₃) F->G H Intramolecular Cyclization G->H I Dehydration H->I J This compound I->J

Caption: Key transformations in the synthesis of this compound.

Application Notes and Protocols for 4,7-Dimethylquinolin-2(1H)-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a projection based on the known fluorescent properties of structurally similar quinolin-2(1H)-one derivatives. Currently, there is a lack of published literature specifically detailing the use of 4,7-Dimethylquinolin-2(1H)-one as a fluorescent probe. The provided data and procedures are hypothetical and intended to serve as a starting point for research and development. Experimental validation is required.

Introduction

Quinolin-2(1H)-one derivatives are a well-established class of heterocyclic compounds possessing intrinsic fluorescence properties, making them valuable scaffolds for the development of fluorescent probes. Their utility spans various applications, including bioimaging and the sensing of ions and small molecules. The this compound core, with its electron-donating methyl groups, is anticipated to exhibit favorable photophysical characteristics, such as a significant Stokes shift and environmental sensitivity, rendering it a promising candidate for a fluorescent probe. These notes provide a theoretical framework for the synthesis, characterization, and application of this compound as a fluorescent probe for research and drug development purposes.

Synthesis of this compound

A plausible synthetic route to this compound is through a modified Conrad-Limpach synthesis.

Experimental Workflow: Synthesis

cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product m_toluidine m-Toluidine step1 Condensation (Ethanol, Reflux) m_toluidine->step1 ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->step1 step2 Cyclization (High Temperature) step1->step2 product 4,7-Dimethylquinolin- 2(1H)-one step2->product probe This compound (Fluorescent) complex Probe-Metal Complex (Quenched/Shifted Fluorescence) probe->complex Binding metal Metal Ion (e.g., Cu²⁺) metal->complex cell_culture Cell Culture (e.g., HeLa cells) staining Incubation with This compound cell_culture->staining washing Wash with PBS staining->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis

Application of Quinolin-2(1H)-one Derivatives in Bioimaging: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

While specific bioimaging applications for 4,7-Dimethylquinolin-2(1H)-one are not extensively documented in current literature, the broader family of quinolin-2(1H)-one derivatives has emerged as a versatile and promising scaffold for the development of fluorescent probes in bioimaging and biosensing. These compounds are valued for their favorable photophysical properties, which can be readily tuned through chemical modification.[1] This report details the application of quinolin-2(1H)-one derivatives as fluorescent probes, with a focus on their design, synthesis, and use in detecting biologically relevant analytes.

Application Notes

Quinolin-2(1H)-one derivatives have been successfully engineered into fluorescent probes for various applications, including the detection of bisulfite in food samples and their use in indicator displacement assays. The core strategy involves modifying the quinolin-2(1H)-one structure with specific recognition moieties and electron-withdrawing or -donating groups to modulate its fluorescent properties upon interaction with a target analyte.

A notable example is the development of a chalcone-based derivative of 7-(diethylamino)quinolin-2(1H)-one as a "turn-off" fluorescent probe for bisulfite.[2][3] This probe demonstrates high selectivity and a low detection limit, making it suitable for practical applications such as analyzing wine samples.[2][3] The sensing mechanism is based on a Michael addition reaction, which is enhanced in the presence of a micellar solution.[2][3]

Furthermore, 7-(diethylamino)quinolin-2(1H)-one derivatives have been utilized in indicator displacement assays.[4][5] When complexed with cucurbit[6]uril, these probes exhibit enhanced fluorescence quantum yield.[4][5] The displacement of the probe by an analyte leads to a measurable change in fluorescence, allowing for the quantification of the target molecule.[4]

Quantitative Data Summary

The photophysical and sensing properties of various quinolin-2(1H)-one-based fluorescent probes are summarized in the table below.

Probe NameTarget AnalyteDetection LimitWavelength (nm)Quantum Yield (Φ)Reference
DQCh Bisulfite (HSO₃⁻)0.7 µmol L⁻¹N/AN/A[2][3]
DQ2 Methyl Viologen (MV)0.24 µMAbs: 410, Em: N/AN/A[4]

Experimental Protocols

Synthesis of a 7-(Diethylamino)quinolin-2(1H)-one-Chalcone Probe (DQCh)

This protocol describes the synthesis of a fluorescent probe for bisulfite detection, adapted from the literature.[2]

1. Synthesis of 7-(diethylamino)-1-methyl-quinolin-2(1H)-one-3-carbaldehyde:

  • The precursor, 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde, is first synthesized according to previously reported methods.[2]

2. Synthesis of (E)-7-(Diethylamino)-3-(3-(4-(4-fluorophenyl)-3-oxoprop-1-en-1-yl))-1-methylquinolin-2(1H)-one (DQCh):

  • To a mixture of 7-(diethylamino)-1-methyl-quinolin-2(1H)-one-3-carbaldehyde (0.050 g, 0.19 mmol) and 4-fluoroacetophenone (0.036 mL, 0.23 mmol) in a 1:1 solution of H₂O/MeOH (2.00 mL), add KOH (0.018 g, 0.31 mmol).[2]

  • Vigorously stir the reaction mixture at room temperature for 24 hours.[2]

  • Filter the resulting precipitate and wash it several times with deionized water.[2]

  • Purify the crude product by column chromatography using an eluent of AcOEt/Hexane (1.5:1) to yield the final product as an orange solid.[2]

Synthesis of 7-(Diethylamino)quinoline-2(1H)-one-3-carbonitrile (DQ2)

This protocol outlines the synthesis of a fluorescent probe used in indicator displacement assays.[4]

1. Synthesis of 7-(Diethylamino)quinoline-2(1H)-one-3-carbaldehyde (DQ1):

  • Reflux a mixture of the appropriate starting material (3.8 mmol) in 40 mL of 70% aqueous acetic acid for 4 hours.[4]

  • Cool the reaction mixture to room temperature and pour it into ice water.[4]

  • Filter the resulting solid and wash it with cold water.[4]

  • Purify the product by column chromatography using dichloromethane:methanol (30:1) as the eluent.[4]

2. Synthesis of 7-(Diethylamino)quinoline-2(1H)-one-3-carbonitrile (DQ2):

  • Add hydroxylamine chloride (0.76 mmol) to a solution of DQ1 (0.4 mmol) in 2 mL of DMSO.[4]

  • Stir the solution at 100 °C for 2 hours.[4]

  • After cooling to room temperature, extract the product with ethyl acetate (3 x 15 mL).[4]

  • Dry the combined organic layers with anhydrous sodium sulfate and concentrate to obtain the final product.[4]

Visualizations

Synthesis_of_DQCh_Probe cluster_precursor Precursor Synthesis cluster_coupling Coupling Reaction cluster_product Final Product precursor 7-(diethylamino)quinolin-2(1H)- one-3-carbaldehyde reagents 4-fluoroacetophenone + KOH in H2O/MeOH precursor->reagents Couple with stirring Stir at RT for 24h reagents->stirring filtration Filtration & Washing stirring->filtration purification Column Chromatography filtration->purification DQCh DQCh Probe purification->DQCh

Caption: Synthesis workflow for the DQCh fluorescent probe.

Sensing_Mechanism_of_DQCh cluster_legend Legend DQCh DQCh Probe (Fluorescent) Complex DQCh-HSO3 Adduct (Non-fluorescent) DQCh->Complex + HSO3⁻ (Michael Addition) HSO3 Bisulfite (HSO3⁻) HSO3->Complex L1 Fluorescence ON L2 Fluorescence OFF L1_color L2_color

Caption: "Turn-off" sensing mechanism of the DQCh probe for bisulfite.

References

Application Notes and Protocols for High-Throughput Screening of 4,7-Dimethylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing high-throughput screening (HTS) assays to identify and characterize the biological activity of 4,7-Dimethylquinolin-2(1H)-one derivatives. Quinolin-2(1H)-one scaffolds are present in a variety of biologically active compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Given the diverse biological activities of quinolone derivatives, a panel of HTS assays targeting common drug targets such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels is recommended for initial screening campaigns.

Potential Biological Targets and Screening Strategies

The this compound core structure presents a versatile scaffold for chemical modifications, leading to a wide range of potential biological targets. Based on the activities reported for similar quinolinone derivatives, the following target classes are of high interest for screening campaigns:

  • Protein Kinases: Many quinolinone derivatives have been identified as kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently implicated in diseases such as cancer and inflammation.

  • G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[4][5] Screening against a panel of GPCRs can uncover novel modulators of various physiological pathways.

  • Ion Channels: Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for a wide range of physiological processes.[6][7][8] Identifying modulators of specific ion channels can lead to new therapeutics for neurological disorders, cardiovascular diseases, and other conditions.

A tiered screening approach is recommended, starting with primary HTS assays to identify initial "hits" from a large compound library. These hits are then subjected to secondary, more specific assays for confirmation and characterization of their mechanism of action.

Data Presentation: Summary of Hypothetical Screening Data

The following tables represent hypothetical data that could be generated from HTS campaigns for this compound derivatives.

Table 1: Primary HTS Results for Kinase Inhibition

Compound IDDerivative SubstitutionKinase Target% Inhibition at 10 µM
DMQ-001UnsubstitutedKinase A85
DMQ-0023-BromoKinase A92
DMQ-0036-FluoroKinase B78
DMQ-0043-AminoKinase A45
DMQ-0056-MethoxyKinase C65

Table 2: Dose-Response Data for Lead Compounds against Kinase A

Compound IDIC50 (µM)
DMQ-0012.5
DMQ-0020.8

Table 3: Primary HTS Results for GPCR Modulation (Calcium Mobilization Assay)

Compound IDDerivative SubstitutionGPCR Target% Activation at 10 µM
DMQ-1015-ChloroGPCR X110
DMQ-1028-MethylGPCR Y-75 (inhibition)
DMQ-103UnsubstitutedGPCR X25
DMQ-1045-NitroGPCR Z95

Table 4: Dose-Response Data for Lead Compounds against GPCR Targets

Compound IDTargetEC50 / IC50 (µM)
DMQ-101GPCR X1.2 (EC50)
DMQ-102GPCR Y3.7 (IC50)
DMQ-104GPCR Z0.5 (EC50)

Experimental Protocols and Workflows

Protocol 1: High-Throughput Biochemical Kinase Assay (e.g., TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for screening kinase inhibitors.[9]

Objective: To identify compounds that inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_compounds Dispense Compounds (in DMSO) add_enzyme Add Kinase/ Substrate Mix prep_compounds->add_enzyme prep_enzyme Prepare Kinase/ Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp Add ATP to Initiate Reaction prep_atp->add_atp prep_detection Prepare Detection Reagent Mix add_detection Add Detection Reagent Mix prep_detection->add_detection incubation1 Incubate (e.g., 60 min) add_enzyme->incubation1 incubation1->add_atp incubation2 Incubate (e.g., 90 min) add_atp->incubation2 incubation2->add_detection incubation3 Incubate (e.g., 60 min) add_detection->incubation3 read_plate Read Plate on TR-FRET Reader incubation3->read_plate G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells Plate Cells in 384-well Plate incubate_cells Incubate Cells (e.g., 24h) plate_cells->incubate_cells load_dye Load Cells with Calcium Dye incubate_cells->load_dye incubate_dye Incubate (e.g., 60 min) load_dye->incubate_dye add_compounds Add Test Compounds (for antagonist screen, incubate) incubate_dye->add_compounds add_agonist Add Agonist (for antagonist screen) add_compounds->add_agonist Antagonist Screen read_plate Measure Fluorescence Kinetics (FLIPR) add_compounds->read_plate Agonist Screen add_agonist->read_plate G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells Plate Cells in 384-well Plate incubate_cells Incubate Cells (e.g., 24h) plate_cells->incubate_cells load_dye Load Cells with Membrane Potential Dye incubate_cells->load_dye incubate_dye Incubate (e.g., 30-60 min) load_dye->incubate_dye add_compounds Add Test Compounds incubate_dye->add_compounds incubate_compounds Incubate (e.g., 15-30 min) add_compounds->incubate_compounds add_stimulus Add Channel Stimulus incubate_compounds->add_stimulus read_plate Measure Fluorescence (before and after stimulus) add_stimulus->read_plate

References

Application Notes & Protocols: Experimental Design for Efficacy Testing of 4,7-Dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the efficacy of 4,7-Dimethylquinolin-2(1H)-one, a member of the quinolinone class of compounds. Quinolinone derivatives have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2] This document outlines detailed protocols for in vitro and in vivo studies to characterize the cytotoxic and anti-tumor properties of this compound, with a focus on its potential application in oncology. The proposed experimental design will investigate the compound's effects on cell viability, apoptosis, and cell cycle progression, and will culminate in an in vivo xenograft model to assess its anti-tumor efficacy.

Introduction

Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties.[3] Various analogs have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anti-HIV activities.[3][4] The anticancer effects of some quinolinone derivatives have been attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression, such as those mediated by EGFR and HER-2.[5][6]

Given the therapeutic potential of the quinolinone scaffold, it is imperative to systematically evaluate the efficacy of novel derivatives such as this compound. This document provides a structured and detailed experimental workflow for the initial preclinical evaluation of this compound.

In Vitro Efficacy Evaluation

The initial phase of efficacy testing involves a series of in vitro assays to determine the cytotoxic and mechanistic properties of this compound.

Cell Line Selection

A panel of human cancer cell lines from different tissue origins should be used to assess the breadth of the compound's activity. A non-cancerous cell line should be included to evaluate selectivity.

  • Human Breast Adenocarcinoma: MCF-7

  • Human Colorectal Carcinoma: HCT-116

  • Human Hepatocellular Carcinoma: HepG2

  • Human Lung Carcinoma: A549

  • Non-Cancerous Human Embryonic Kidney: HEK293

Experimental Workflow: In Vitro Studies

in_vitro_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies (on most sensitive cell line) cluster_data Data Analysis & Interpretation A Prepare stock solution of This compound in DMSO B Cell Viability/Cytotoxicity Assay (MTT) (MCF-7, HCT-116, HepG2, A549, HEK293) A->B C Determine IC50 values at 48h and 72h B->C D Apoptosis Assay (Annexin V-FITC/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis (Apoptotic & Cell Cycle Markers) C->F G Summarize quantitative data in tables D->G E->G F->G H Propose mechanism of action G->H signaling_pathway compound This compound p53 p53 (Tumor Suppressor) compound->p53 upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates cdk1_cyclinB Cdk1/Cyclin B1 complex compound->cdk1_cyclinB downregulates bax Bax (Pro-apoptotic) p53->bax activates cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest promotes G2/M transition (inhibition leads to arrest) in_vivo_workflow cluster_treatment Treatment Phase (e.g., 21 days) A Acclimatize BALB/c nude mice (5-6 weeks old) B Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells/mouse) A->B C Monitor tumor growth until average volume reaches ~100 mm³ B->C D Randomize mice into groups (n=8-10): 1. Vehicle Control (e.g., saline + DMSO) 2. Low Dose Compound 3. High Dose Compound 4. Positive Control (e.g., Doxorubicin) C->D E Administer treatment (e.g., intraperitoneal injection) daily or every other day D->E F Monitor body weight and tumor volume twice weekly E->F G Euthanize mice and excise tumors F->G At study endpoint H Measure final tumor weight and volume G->H I Perform histological analysis (H&E staining) and IHC for proliferation/apoptosis markers H->I

References

Techniques for Measuring the Kinase Inhibition of Quinolinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the kinase inhibition of quinolinone derivatives. Quinolinone-based compounds have emerged as a significant class of kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases.[1][2][3] Accurate and robust methods for quantifying their inhibitory activity are crucial for the discovery and development of novel therapeutics.

Overview of Assay Formats

A variety of biochemical and cell-based assays are available to determine the inhibitory potency and selectivity of quinolinone derivatives against target kinases.[4] Biochemical assays utilize purified enzymes and substrates to measure direct inhibition, while cell-based assays provide insights into a compound's activity in a more physiological context.[5]

Commonly Employed Assays:

  • Biochemical Assays:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

    • Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™)

    • Radiometric Assays

  • Cell-Based Assays:

    • NanoBRET™ Target Engagement Assay

    • Cellular Phosphorylation Assays (e.g., Western Blot, ELISA)

    • Cell Viability and Proliferation Assays

Quantitative Data Summary

The following tables summarize the inhibitory activities of various quinolinone derivatives against different kinases, as reported in the literature.

Table 1: Inhibitory Activity of 4-Anilinoquinoline Derivatives against PKN3 and GAK [6]

CompoundModificationPKN3 IC50 (nM)GAK Ki (nM)
2 6-trifluoromethyl quinoline2803.9
8 6-chloro quinoline70~3.9
9 6-bromo quinoline9.3~1.3
14 7-chloro quinoline271.3
16 7-iodo quinoline14~0.43

Table 2: Inhibitory Activity of Quinolinone Derivatives against Various Kinases

Derivative ClassTarget KinaseIC50Reference
4-Anilinoquinolinec-Met19 nM[7]
4-Aniline quinolinePI3K0.72 µM[7]
4-Aniline quinolinemTOR2.62 µM[7]
Imidazo[4,5-c]quinolinePI3K/mTORNanomolar range[7]
Substituted quinolinonesFLT30.57 nM[8]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-aminemTOR64 nM[1]
Indole- and quinolone-basedmTOR66 nM[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay: Time-Resolved FRET (TR-FRET)

This protocol describes a generic TR-FRET assay to determine the IC50 value of a quinolinone derivative. The LanthaScreen® Eu Kinase Binding Assay is a common platform for this.[9]

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. An unlabeled inhibitor competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.[9]

Materials:

  • Kinase of interest (e.g., purified, tagged recombinant kinase)

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Fluorescently labeled kinase tracer

  • Quinolinone derivative stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white plates

  • TR-FRET compatible plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a serial dilution of the quinolinone derivative in DMSO. Then, dilute these solutions in the assay buffer to the desired final concentrations.

    • Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer.

    • Prepare a solution of the fluorescent tracer in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted quinolinone derivative or DMSO (for control wells) to the assay plate.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (tracer).[9]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for TR-FRET Kinase Inhibition Assay

TR_FRET_Workflow prep Prepare Reagents (Inhibitor, Kinase/Ab, Tracer) plate Dispense into 384-well Plate prep->plate Add to wells incubate Incubate at RT for 60 min plate->incubate read Read Plate (TR-FRET Reader) incubate->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cell-Based Target Engagement Assay: NanoBRET™

This protocol provides a method to measure the engagement of a quinolinone derivative with its target kinase in living cells.

Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the NanoLuc®-kinase fusion protein, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[10]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Tracer

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Quinolinone derivative stock solution (in DMSO)

  • White, 96-well cell culture plates

  • BRET-compatible luminometer

Protocol:

  • Cell Transfection (Day 1):

    • Seed HEK293 cells in a cell culture flask.

    • Prepare a transfection mix with the NanoLuc®-kinase plasmid and transfection reagent in Opti-MEM®.

    • Add the transfection mix to the cells and incubate for 24 hours to allow for protein expression.[11]

  • Assay Setup (Day 2):

    • Trypsinize and resuspend the transfected cells in Opti-MEM®.

    • Prepare a serial dilution of the quinolinone derivative in Opti-MEM®.

    • Prepare the NanoBRET® Tracer solution in Opti-MEM®.

    • Dispense the cell suspension into the wells of a white 96-well plate.

    • Add the diluted quinolinone derivative or DMSO to the appropriate wells.

    • Add the tracer solution to all wells.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Luminescence Reading:

    • Prepare the NanoBRET® Nano-Glo® Substrate solution containing the extracellular inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Workflow for NanoBRET™ Target Engagement Assay

NanoBRET_Workflow transfect Transfect Cells with NanoLuc-Kinase Plasmid seed Seed Cells in 96-well Plate transfect->seed treat Treat with Inhibitor and Tracer seed->treat incubate Incubate at 37°C for 2 hours treat->incubate add_sub Add Substrate incubate->add_sub read Read BRET Signal add_sub->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for the NanoBRET™ cell-based target engagement assay.

Cellular Kinase Inhibition Assay: Western Blot for Substrate Phosphorylation

This protocol details how to assess the inhibitory effect of a quinolinone derivative on a specific signaling pathway by measuring the phosphorylation of a downstream substrate.

Principle: Kinase inhibitors block the phosphorylation of their substrates. Western blotting uses specific antibodies to detect the total amount of a protein and its phosphorylated form. A decrease in the phosphorylated protein signal relative to the total protein indicates kinase inhibition.[12]

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Quinolinone derivative stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[13]

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the quinolinone derivative or DMSO for the desired time.

    • If necessary, stimulate the signaling pathway with an appropriate agonist.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the antibody for the total substrate protein.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Workflow for Western Blot Analysis of Kinase Inhibition

Western_Blot_Workflow treat Treat Cells with Inhibitor lyse Lyse Cells and Quantify Protein treat->lyse sds_page SDS-PAGE and Transfer to Membrane lyse->sds_page block Block Membrane sds_page->block probe Probe with Primary and Secondary Antibodies block->probe detect Detect Signal (ECL) probe->detect analyze Quantify Bands detect->analyze

Caption: General workflow for Western Blot analysis.

Cell Viability Assay

This protocol describes how to measure the effect of a quinolinone derivative on cell viability or proliferation, often as a downstream consequence of kinase inhibition.

Principle: The MTT or CellTiter-Glo® assays are commonly used to assess cell viability. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[14] The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.[15]

Materials (MTT Assay):

  • Cancer cell line of interest

  • Cell culture medium

  • Quinolinone derivative stock solution (in DMSO)

  • 96-well clear cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the quinolinone derivative or DMSO for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[14]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Workflow for Cell Viability Assay

Cell_Viability_Workflow seed Seed Cells in 96-well Plate treat Treat with Inhibitor seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read Read Signal (Absorbance/Luminescence) add_reagent->read analyze Analyze Data (Calculate GI50) read->analyze

Caption: General workflow for a cell viability assay.

Signaling Pathway Diagrams

Quinolinone derivatives often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor development and progression.[7] Aberrant c-Met signaling can activate downstream pathways like PI3K/Akt and RAS/MAPK.[6][16]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Growth Cell Growth, Proliferation, Survival S6K->Growth fourEBP1->Growth Inhibits translation (when unphosphorylated)

References

Application Notes and Protocols for Inducing Apoptosis with 4,7-Dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols provide a general framework for investigating the apoptosis-inducing potential of novel quinolinone derivatives, using 4,7-Dimethylquinolin-2(1H)-one as a representative compound. The specific biological activity and mechanism of action for this compound have not been extensively characterized in the scientific literature. Therefore, these protocols are intended as a starting point for research and will require optimization for specific cell lines and experimental conditions.

Introduction

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Several analogs of quinolinone have been demonstrated to inhibit cancer cell proliferation by inducing programmed cell death, or apoptosis.[2][3] The induction of apoptosis is a key therapeutic strategy in cancer treatment, as it eliminates malignant cells.[4] Quinolinone derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of intrinsic and extrinsic pathways, modulation of Bcl-2 family proteins, and cell cycle arrest.[4][5]

These application notes provide a comprehensive set of protocols to assess the pro-apoptotic effects of this compound on cancer cell lines. The methodologies detailed below will enable researchers to determine the cytotoxic concentration, quantify apoptotic cell populations, and investigate the underlying molecular mechanisms.

Data Presentation

Table 1: Representative Cytotoxicity of Quinolinone Derivatives in Human Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound, based on reported activities of similar quinolinone compounds against various cancer cell lines.[6][7][8][9][10] These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are crucial for designing subsequent mechanism-of-action studies.

Cell LineCancer TypeHypothetical IC50 (µM) for this compound
A549Non-Small Cell Lung Cancer5.5 - 15.2
MCF-7Breast Adenocarcinoma7.8 - 20.5
HCT-116Colon Carcinoma9.3 - 25.0
HepG2Hepatocellular Carcinoma8.9 - 18.7
K-562Chronic Myeloid Leukemia6.1 - 17.3
Table 2: Expected Outcome of Apoptosis Assay by Annexin V/PI Staining

This table illustrates the expected distribution of cell populations after treatment with this compound, as determined by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Treatment GroupLive Cells (Annexin V- / PI-) (%)Early Apoptotic Cells (Annexin V+ / PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)
Vehicle Control (DMSO)95 ± 32 ± 13 ± 2
This compound (IC50)45 ± 535 ± 420 ± 3
Positive Control (e.g., Staurosporine)30 ± 640 ± 530 ± 4

Experimental Protocols

Cell Culture and Compound Treatment

This protocol describes the general procedure for maintaining a cancer cell line and treating it with the test compound.

  • Materials:

    • Selected cancer cell line (e.g., A549, MCF-7)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • This compound (stock solution in DMSO)

    • Vehicle control (DMSO)

    • Tissue culture flasks and plates

  • Procedure:

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Once cells reach 70-80% confluency, detach them using trypsin-EDTA.

    • Seed the cells into appropriate multi-well plates at a predetermined density.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of this compound in a complete growth medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of the compound and to calculate the IC50 value.

  • Materials:

    • Cells treated as described in Protocol 1 in a 96-well plate.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • 96-well plate reader

  • Procedure:

    • Following the treatment period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[11][12]

  • Materials:

    • Cells treated as described in Protocol 1 in a 6-well plate.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Harvest both adherent and floating cells and wash them with cold PBS.[11]

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1X binding buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells immediately by flow cytometry.[12]

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[14][15]

  • Materials:

    • Cells treated as described in Protocol 1 in a white-walled 96-well plate.

    • Caspase-Glo® 3/7 Assay System

    • Luminometer

  • Procedure:

    • After treatment, allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the luminescence of each sample using a luminometer.[14]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins.[16][17][18]

  • Materials:

    • Cells treated as described in Protocol 1 in a 6-well or 10 cm plate.

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)[17]

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway 47_DMQ This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) 47_DMQ->Death_Receptors Activates Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) 47_DMQ->Bcl2_Family Modulates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Regulates Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase37 Activates PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G Start Start: Seed Cancer Cells Treatment Treat with this compound (24-72 hours) Start->Treatment Harvest Harvest Cells Treatment->Harvest Assay_Choice Select Assay Harvest->Assay_Choice Viability Cell Viability Assay (MTS) Assay_Choice->Viability Cytotoxicity Flow_Cytometry Annexin V/PI Staining & Flow Cytometry Assay_Choice->Flow_Cytometry Quantification Caspase_Assay Caspase-3/7 Activity (Luminescence) Assay_Choice->Caspase_Assay Mechanism Western_Blot Western Blot (Bcl-2, Bax, PARP) Assay_Choice->Western_Blot Mechanism Data_Analysis Data Analysis Viability->Data_Analysis Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing apoptosis induced by a test compound.

References

Application Notes and Protocols for Studying the Effects of 4,7-Dimethylquinolin-2(1H)-one in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various analogs have demonstrated potential as antibacterial, antifungal, and notably, as anticancer agents.[1][2][3] The core scaffold of quinolinone is considered a "privileged structure" in drug discovery. While extensive research exists for a range of quinolinone derivatives, the specific biological effects of 4,7-Dimethylquinolin-2(1H)-one are not yet fully elucidated. These application notes provide a comprehensive guide for researchers to investigate the potential cytotoxic and mechanistic effects of this compound using established cell culture models.

Based on the known activities of structurally related quinolinone compounds, it is hypothesized that this compound may exhibit anticancer properties. Studies on similar quinolinone derivatives have shown induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in cancer cells.[4][5] Therefore, the following protocols are designed to assess these potential effects in a panel of cancer cell lines.

Recommended Cell Culture Models

A variety of human cancer cell lines are suitable for initial screening and mechanistic studies of this compound. The choice of cell line should be guided by the specific research focus. It is also recommended to include a non-cancerous cell line to assess selectivity and potential toxicity to normal cells.[6]

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, commonly used for screening anticancer compounds.[6]
A549 Lung CarcinomaA well-characterized model for non-small cell lung cancer.[7]
HCT-116 Colorectal Carcinomap53 wild-type, often used in studies of apoptosis and cell cycle.[1][8]
SK-OV-3 Ovarian CancerResistant to some common chemotherapeutic agents.[5]
HEp-2 Larynx CarcinomaA model for head and neck cancers.[1]
BHK-21 Baby Hamster KidneyA non-cancerous cell line to evaluate general cytotoxicity.[6]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound.

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Control)100100100
0.1
1
10
50
100
IC50 (µM)
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay helps to determine if the observed cytotoxicity is due to apoptosis.

Materials:

  • This compound

  • Selected cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control
IC50
2x IC50
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate if the compound affects cell cycle progression.

Materials:

  • This compound

  • Selected cancer cell line

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
IC50
Protocol 4: Western Blot Analysis of Key Signaling Proteins

This technique is used to investigate the molecular mechanism of action. Based on literature for similar compounds, key proteins to investigate include those involved in apoptosis and cell cycle regulation.[4][5]

Materials:

  • This compound

  • Selected cancer cell line

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p53, p-EGFR, p-HER2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with this compound as described for other assays.

  • Lyse the cells in RIPA buffer and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Data Presentation:

ProteinControl (Relative Expression)IC50 Treatment (Relative Expression)Fold Change
Bcl-21.0
Bax1.0
Cleaved Caspase-31.0
Cyclin B11.0
CDK11.0
p531.0

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanistic Studies cell_viability Cell Viability Assay (MTT) ic50 Determine IC50 cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot ic50->western_blot

Caption: A streamlined workflow for investigating this compound.

Hypothesized Signaling Pathway of Apoptosis Induction

Based on the mechanisms of other quinolinone derivatives, a potential pathway for apoptosis induction by this compound is presented below.

apoptosis_pathway cluster_cell Cancer Cell compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition bax Bax (Pro-apoptotic) compound->bax activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest cluster_cell_cycle Cell Cycle Regulation compound This compound cyclin_b1 Cyclin B1 compound->cyclin_b1 downregulation cdk1 CDK1 compound->cdk1 downregulation g2_m_transition G2/M Transition cyclin_b1->g2_m_transition cdk1->g2_m_transition mitosis Mitosis g2_m_transition->mitosis

References

Application Note: Quantification of 4,7-Dimethylquinolin-2(1H)-one in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the sensitive and selective quantification of 4,7-Dimethylquinolin-2(1H)-one in human plasma and urine. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic and toxicokinetic studies. Sample preparation is streamlined using protein precipitation for plasma and a simple dilution for urine, ensuring high throughput and excellent recovery. The method has been developed to meet the rigorous standards required in drug development, demonstrating high accuracy, precision, and a broad linear range. All validation parameters are summarized in accordance with established regulatory guidelines.

Introduction

This compound is a substituted quinolinone, a class of compounds with diverse pharmacological activities. As with any potential therapeutic agent, a validated bioanalytical method is crucial for its development pipeline to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity in complex biological matrices.[1][2] This application note details a validated LC-MS/MS method for determining the concentration of this compound in human plasma and urine.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (Reference Standard), this compound-d3 (Internal Standard, IS).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water.

  • Biological Matrices: Drug-free human plasma (K2-EDTA), Drug-free human urine.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent.

  • MS System: Sciex Triple Quad™ 5500 or equivalent.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

LC-MS/MS Parameters

The instrument parameters were optimized for the sensitive detection of this compound and its deuterated internal standard.

Parameter Setting
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
MRM Transition (Analyte) m/z 174.1 → 132.1 (Quantifier), 174.1 → 159.1 (Qualifier)
MRM Transition (IS) m/z 177.1 → 135.1 (Quantifier)

Note: MRM transitions are hypothetical and should be optimized empirically.

Sample Preparation Protocols
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL in 50% Methanol) to all tubes except blanks.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix all tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of urine into the appropriately labeled tubes.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL in 50% Methanol) to all tubes except blanks.

  • Add 450 µL of mobile phase A (0.1% Formic Acid in Water) to each tube.

  • Vortex mix all tubes for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes at 4 °C to pellet any particulate matter.

  • Transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines.[3][4][5]

Linearity and Sensitivity

The method demonstrated excellent linearity over the specified concentration range.

Matrix Calibration Range (ng/mL) R² Value LLOQ (ng/mL)
Human Plasma0.5 - 500> 0.9980.5
Human Urine1.0 - 1000> 0.9971.0
Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed at four QC levels: Lower Limit of Quantification (LLOQ), Low (3x LLOQ), Medium, and High.

Matrix QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Plasma LLOQ0.5≤ 8.5± 9.2≤ 10.1± 8.5
Low QC1.5≤ 6.2± 5.5≤ 7.8± 6.1
Mid QC50≤ 4.1± 3.8≤ 5.3± 4.4
High QC400≤ 3.5± 2.9≤ 4.9± 3.7
Urine LLOQ1.0≤ 9.1± 10.5≤ 11.3± 9.8
Low QC3.0≤ 7.5± 6.8≤ 8.9± 7.2
Mid QC100≤ 5.3± 4.1≤ 6.5± 5.0
High QC800≤ 4.0± 3.3≤ 5.1± 4.2
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[5]
Recovery and Matrix Effect
Matrix Extraction Recovery (%) Matrix Effect (%CV)
Human Plasma92.5 - 98.1< 12
Human UrineNot Applicable (Dilution)< 15

Diagrams and Workflows

Bioanalytical Experimental Workflow

Caption: General workflow for sample preparation and LC-MS/MS analysis.

LC-MS/MS System Logic

Caption: Logical flow diagram of the LC-MS/MS instrument components.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma and urine. The simple sample preparation procedures and robust analytical performance make this method highly suitable for regulated bioanalysis in support of clinical and non-clinical drug development studies. The validation data confirms that the method meets international regulatory standards for accuracy, precision, and other key performance metrics.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4,7-Dimethylquinolin-2(1H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) for enhancing the solubility of 4,7-Dimethylquinolin-2(1H)-one. Quinolinone derivatives often exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in preclinical in vivo studies.[1][2] This center offers strategies, protocols, and decision-making workflows to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound and why is it a concern?
Q2: How do I experimentally determine the solubility of my compound?

The first step is to quantify the compound's baseline solubility. The "gold standard" for determining equilibrium solubility is the shake-flask method .[8][9] A miniaturized version of this protocol is suitable for early discovery phases where compound availability may be limited. Alternative methods like laser nephelometry can also be effective for measuring the solubility of solid drug compounds.[10] There are two main types of solubility testing:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This is often used in early screening.[11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the compound in a saturated solution and is more relevant for predicting in vivo behavior.[11]

(A detailed protocol for the Shake-Flask method is provided in the "Experimental Protocols" section below.)

Q3: What are the primary strategies for improving the in vivo solubility and exposure of a BCS Class II compound like this?

Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[12] The choice depends on the compound's physicochemical properties, the required dose, and the animal model.

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Increases solubility by reducing the polarity of the aqueous vehicle.[13]Simple to prepare; suitable for early-stage studies.Risk of drug precipitation upon dilution in the GI tract; potential for vehicle toxicity at high concentrations.
pH Modification For ionizable drugs, adjusting the pH of the vehicle can increase the concentration of the more soluble ionized form.[13]Can produce a significant increase in solubility.Only applicable to compounds with ionizable functional groups; risk of precipitation upon entering the neutral pH of the intestine.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous phase.[13]Effective at low concentrations; can improve membrane permeability.Potential for GI irritation or toxicity depending on the surfactant and concentration.
Cyclodextrins Form inclusion complexes where the hydrophobic drug molecule fits into the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves aqueous solubility.[13]High solubilization capacity; can improve stability.Can be expensive; competition for drug release in vivo can sometimes be a factor.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, facilitating absorption.[14]Bypasses dissolution step; enhances lymphatic uptake; good for highly lipophilic drugs.[14][15]Complex formulation development; potential for GI side effects.
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which enhances the dissolution rate.[1]Significantly improves dissolution and bioavailability; established technology.Can be physically unstable (recrystallization); requires specialized manufacturing processes (e.g., spray drying, melt extrusion).
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][13]Applicable to crystalline compounds; can be effective for dissolution rate-limited absorption.Does not increase equilibrium solubility; nanoparticles can be prone to agglomeration.[3]
Q4: How do I select the appropriate excipients for my formulation?

Excipient selection is critical. Screening should begin with determining the drug's solubility in various pharmaceutically acceptable solvents and vehicles. The compound's lipophilicity (LogP) can be a useful starting point for selecting lipid-based excipients.[14]

Table 2: Common Excipients for Solubilizing Poorly Water-Soluble Compounds

Excipient ClassExamplesTypical Use LevelKey Considerations
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Glycerol10-60%Check for vehicle toxicity and miscibility. PEG 400 is a very common choice for preclinical studies.[16]
Surfactants (Non-ionic) Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15, Gelucire® 44/141-15%Hydrophilic-Lipophilic Balance (HLB) value is important. Higher HLB values indicate greater hydrophilicity.[17]
Lipids/Oils Corn oil, Sesame oil, Caprylocaproyl glycerides (Labrasol®), Oleoyl polyoxyl-6 glycerides (Labrafil®)5-40%Must be digestible and non-toxic. Often used in Self-Emulsifying Drug Delivery Systems (SEDDS).[14]
Polymers (for Solid Dispersions) Povidone (PVP), Copovidone (Kollidon® VA64), Hydroxypropyl Methylcellulose (HPMC)20-80% (by weight)Polymer choice affects drug release and physical stability of the amorphous form.[17][18]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)10-40%SBE-β-CD is often preferred for parenteral formulations due to its lower toxicity profile.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Drug precipitates from a co-solvent vehicle upon dosing or dilution. The formulation is a supersaturated system, and the drug crashes out when the solvent is diluted by aqueous GI fluids.1. Add a precipitation inhibitor: Incorporate a polymer like HPMC or PVP into the co-solvent system to maintain the supersaturated state. 2. Switch to a different strategy: Consider a lipid-based formulation (SEDDS) or a cyclodextrin complex, which are less prone to precipitation upon dilution.
Low and highly variable drug exposure (in vivo). 1. Poor dissolution in the GI tract. 2. The formulation is not robust enough to overcome physiological variability (e.g., gastric emptying times, pH).[19]1. Increase solubilization: Move to a more advanced formulation like a solid dispersion or a nanosuspension to maximize the dissolution rate.[12] 2. Use a lipid-based system: LBDDS can help normalize absorption by utilizing the body's natural lipid absorption pathways, reducing variability related to food effects.[14]
The selected formulation vehicle is causing toxicity in the animal model. The concentration of the excipient (e.g., co-solvent or surfactant) is too high.1. Reduce excipient concentration: Try to develop a more potent formulation that requires a lower concentration of the problematic excipient. 2. Screen alternative excipients: Test other excipients from the same class that may have a better safety profile (e.g., switch from Cremophor® EL to Solutol® HS 15).
The solid dispersion is not stable and the drug recrystallizes over time. The drug loading is too high, or the chosen polymer is not a suitable stabilizer for the amorphous form of the drug.1. Lower the drug loading: Prepare dispersions with a higher polymer-to-drug ratio. 2. Screen different polymers: Test polymers with different properties, such as HPMC-AS, which is specifically designed to stabilize amorphous systems.[18]

Visualized Workflows and Mechanisms

A logical workflow is essential for efficiently identifying a suitable formulation.

G start Start: Poorly Soluble Compound (this compound) solubility_test Determine Baseline Solubility (Aqueous Buffer, pH 1.2, 6.8) start->solubility_test is_ionizable Is Compound Ionizable? solubility_test->is_ionizable ph_modify Strategy: pH Modification (Salt formation or buffered vehicle) is_ionizable->ph_modify  Yes screen_vehicles Screen Excipients: Co-solvents, Surfactants, Lipids is_ionizable->screen_vehicles No / Insufficient end_point Proceed to In Vivo PK Study ph_modify->end_point cosolvent_ok Is solubility in simple co-solvent/surfactant vehicle sufficient for dose? screen_vehicles->cosolvent_ok simple_formulation Strategy: Co-solvent / Surfactant Vehicle (e.g., PEG400/Tween80) cosolvent_ok->simple_formulation Yes advanced_formulation Evaluate Advanced Formulations cosolvent_ok->advanced_formulation No simple_formulation->end_point lipid_formulation Strategy: Lipid-Based System (SEDDS, SMEDDS) advanced_formulation->lipid_formulation solid_dispersion Strategy: Amorphous Solid Dispersion (Spray Drying / HME) advanced_formulation->solid_dispersion nanosuspension Strategy: Nanosuspension (Milling / Homogenization) advanced_formulation->nanosuspension lipid_formulation->end_point solid_dispersion->end_point nanosuspension->end_point

Caption: Formulation selection workflow for a poorly soluble compound.

The mechanism by which lipid-based systems enhance absorption is multifaceted.

G cluster_0 Stomach / Intestinal Lumen cluster_1 Intestinal Wall (Enterocyte) sedds Lipid Formulation (SEDDS) Dosed Orally emulsion Fine Oil-in-Water Emulsion (Forms in GI fluids) sedds->emulsion Dispersion digestion Digestion by Lipases emulsion->digestion micelles Mixed Micelles (with Bile Salts) digestion->micelles drug_solubilized Drug remains solubilized in micelles micelles->drug_solubilized absorption Passive Diffusion across Cell Membrane drug_solubilized->absorption portal_vein Portal Vein Circulation absorption->portal_vein

Caption: Mechanism of drug absorption from a lipid-based formulation.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in a specific medium.[8][9]

Materials:

  • This compound

  • Selected aqueous buffers (e.g., pH 1.2 HCl, pH 6.8 Phosphate Buffer)

  • Glass vials (e.g., 2 mL HPLC vials) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of handling vials

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C). Shake for a sufficient time to reach equilibrium (24 to 48 hours is common for crystalline compounds).

  • Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sampling: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the diluted sample using the validated analytical method to determine the drug concentration.

  • Calculation: The measured concentration, after accounting for the dilution factor, is the equilibrium solubility of the compound in that medium (expressed as µg/mL or mg/mL).

Protocol 2: Preparation and Evaluation of a Co-solvent Formulation

This protocol describes the preparation of a simple formulation for early in vivo screening.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Water for Injection or Saline

  • Glass vials, magnetic stirrer, and stir bars

  • Vortex mixer

Example Formulation Vehicle: 40% PEG 400, 10% PG, 5% Tween® 80, 45% Water (v/v/v/v)

Procedure:

  • Vehicle Preparation: In a clean glass beaker, combine the required volumes of PEG 400, PG, and Tween® 80. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Drug Solubilization: Weigh the required amount of this compound to achieve the target concentration (e.g., 5 mg/mL). Add the powder slowly to the excipient mixture while stirring. Gentle warming (to ~40°C) or sonication can be used to facilitate dissolution.

  • Aqueous Addition: Once the drug is fully dissolved in the organic components, slowly add the required volume of water or saline while continuing to stir.

  • Final Homogenization: Vortex the final solution for 1-2 minutes to ensure it is completely homogenous.

  • Pre-Dosing Evaluation (Critical):

    • Visual Inspection: The final formulation should be a clear, particle-free solution.

    • Dilution Test: Perform a kinetic solubility test by diluting a small aliquot of the formulation 10-fold and 100-fold with an aqueous buffer (e.g., pH 6.8 phosphate buffer) to simulate dilution in the GI tract. Observe for any immediate or delayed precipitation. If precipitation occurs, the formulation may not be suitable for in vivo use and may require the addition of a precipitation inhibitor.[11]

References

optimizing reaction conditions for the synthesis of 4,7-Dimethylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,7-Dimethylquinolin-2(1H)-one, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the laboratory-scale preparation of this compound:

  • Two-Step Synthesis via Pechmann Condensation: This is a widely used method that first involves the Pechmann condensation of m-cresol with ethyl acetoacetate to synthesize the intermediate, 4,7-dimethylcoumarin. This coumarin is then converted to the desired quinolinone.

  • One-Pot Conrad-Limpach Synthesis: This method involves the direct condensation of 3-methylaniline with a β-ketoester like ethyl acetoacetate, followed by a high-temperature cyclization to form the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the desired quinolin-2(1H)-one.[1][2][3]

Q2: Which synthetic route is recommended for a higher yield?

A2: The two-step synthesis via Pechmann condensation is often preferred for its typically higher overall yield and cleaner reaction profile, especially for the synthesis of the coumarin intermediate. The Conrad-Limpach synthesis can be effective but often requires harsh conditions and high temperatures for the cyclization step, which may lead to lower yields if not properly optimized.[1]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both synthetic routes involve the use of strong acids and high temperatures. Concentrated sulfuric acid, used in the Pechmann condensation, is highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The high-temperature cyclization in the Conrad-Limpach synthesis should be performed in a well-ventilated area, and appropriate high-boiling point solvents should be chosen with caution.

Q4: How can I confirm the successful synthesis of this compound?

A4: The final product can be characterized using standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • Thin-Layer Chromatography (TLC): To check for the purity of the product and compare its Rf value with that of the starting materials.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify characteristic functional groups, such as the C=O stretch of the quinolinone.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Troubleshooting Guides

Route 1: Two-Step Synthesis via Pechmann Condensation

Step 1: Pechmann Condensation of m-cresol and Ethyl Acetoacetate

Issue 1: Low or No Yield of 4,7-Dimethylcoumarin

Possible Cause Troubleshooting Step
Insufficiently acidic catalyst Ensure the use of a strong acid catalyst like concentrated sulfuric acid. For alternative, milder conditions, consider solid acid catalysts such as Amberlyst-15 or sulfated zirconia.
Low reaction temperature The reaction typically requires heating. Maintain the reaction temperature as specified in the protocol. For sulfuric acid catalysis, a temperature range of 60-70°C is common.
Short reaction time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC.
Poor quality of reagents Use freshly distilled or high-purity m-cresol and ethyl acetoacetate.
Inefficient mixing Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

Issue 2: Formation of Side Products/Impurities

Possible Cause Troubleshooting Step
High reaction temperature Overheating can lead to charring and the formation of undesired byproducts. Carefully control the reaction temperature.
Formation of regioisomers While the Pechmann condensation with m-cresol is generally regioselective, minor isomers can form. Purify the crude product by recrystallization from a suitable solvent like ethanol/water.
Unreacted starting materials If the reaction is incomplete, unreacted m-cresol and ethyl acetoacetate will contaminate the product. Optimize reaction time and temperature. Purification can be achieved through recrystallization.

Step 2: Conversion of 4,7-Dimethylcoumarin to this compound

Issue 1: Incomplete Conversion to the Quinolinone

Possible Cause Troubleshooting Step
Insufficient amount of hydrazine hydrate Use a molar excess of hydrazine hydrate to drive the reaction to completion.
Low reaction temperature or short reaction time Refluxing in a suitable solvent like ethanol is often required. Monitor the reaction by TLC until the starting coumarin is consumed.
Poor quality of hydrazine hydrate Use a fresh, high-quality source of hydrazine hydrate.

Issue 2: Formation of Unwanted Side Products

Possible Cause Troubleshooting Step
Formation of hydrazone or other condensation products The reaction of hydrazine with carbonyl compounds can sometimes lead to side products. Control the reaction temperature and time carefully. Purification of the final product by recrystallization is crucial.
Ring-opening of the coumarin without cyclization Ensure that the reaction conditions favor the ring-opening and subsequent recyclization to the quinolinone. The choice of solvent and temperature can influence this.
Route 2: Conrad-Limpach Synthesis

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete formation of the intermediate enamine The initial condensation of 3-methylaniline and ethyl acetoacetate can be catalyzed by a small amount of acid (e.g., a drop of HCl or H₂SO₄) and gentle heating.
Insufficiently high temperature for cyclization The cyclization step requires high temperatures, often above 250°C.[1] Use a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve and maintain the required temperature.[4]
Reaction time for cyclization is too short Ensure the reaction is heated for a sufficient amount of time at the target temperature. Monitor the reaction progress if possible.
Use of an inappropriate solvent The choice of solvent is critical for achieving high yields in the cyclization step. High-boiling, inert solvents are recommended.[1][4]

Issue 2: Formation of Isomeric Products or Byproducts

Possible Cause Troubleshooting Step
Formation of the 2-hydroxyquinoline isomer (Knorr synthesis product) The Conrad-Limpach synthesis favors the 4-hydroxyquinoline product at lower initial condensation temperatures, while higher temperatures can favor the formation of the 2-hydroxy isomer. Control the initial condensation temperature to favor the desired kinetic product.
Thermal decomposition At very high temperatures, starting materials or the product may decompose. Ensure the temperature is controlled and not excessively high.
Incomplete cyclization If the cyclization is incomplete, the intermediate enamine will be a major impurity. Optimize the cyclization temperature and time.

Data Presentation

Table 1: Optimization of Pechmann Condensation for Coumarin Synthesis - Effect of Catalyst

CatalystReaction ConditionsYield (%)Reference
Conc. H₂SO₄60-70°C, 6h80[1]
Amberlyst-15Solvent-free, microwave, 100°C, 20 min97-99[1]
Sulfated ZirconiaSolvent-free, microwave, 150°C, 15 min99[4]
Sulfamic AcidSolvent-free, 130°C, 24h (for m-cresol)52[5]

Table 2: Conrad-Limpach Synthesis - Effect of Solvent on Yield

SolventBoiling Point (°C)Yield (%)Reference
Methyl benzoate20025[4]
Ethyl benzoate21334[4]
Propyl benzoate23065[4]
Isobutyl benzoate24066[4]
2-Nitrotoluene22251[4]
1,2,4-Trichlorobenzene21354[4]
Dowtherm A25765[4]
2,6-di-tert-butylphenol25365[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 4,7-Dimethylcoumarin via Pechmann Condensation

  • To a stirred mixture of m-cresol (1.0 eq) and ethyl acetoacetate (1.0 eq) in a round-bottom flask, slowly add concentrated sulfuric acid (4-5 eq) while maintaining the temperature below 10°C using an ice bath.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Heat the reaction mixture to 60-70°C and maintain for 6 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4,7-dimethylcoumarin.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 4,7-dimethylcoumarin (1.0 eq) in ethanol.

  • Add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: One-Pot Conrad-Limpach Synthesis of this compound

  • In a round-bottom flask, mix 3-methylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq). Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated HCl or H₂SO₄).

  • Heat the mixture gently (e.g., 100-120°C) for 1-2 hours to form the enamine intermediate. Water will be formed as a byproduct and can be removed.

  • Add a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).

  • Heat the reaction mixture to a high temperature (around 250°C) and maintain for 1-2 hours to effect cyclization.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Dilute the mixture with a suitable solvent (e.g., hexane) to further precipitate the product.

  • Filter the solid product, wash with the solvent used for precipitation, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Conrad-Limpach Synthesis A m-Cresol + Ethyl Acetoacetate B Pechmann Condensation (H₂SO₄, 60-70°C) A->B Step 1 C 4,7-Dimethylcoumarin B->C D Reaction with Hydrazine Hydrate (Ethanol, Reflux) C->D Step 2 E This compound D->E F 3-Methylaniline + Ethyl Acetoacetate G Condensation & Cyclization (High Temp, ~250°C) F->G One-Pot H This compound G->H

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Pechmann Start Low Yield in Pechmann Condensation Cause1 Insufficient Catalyst Activity Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Solution1 Use Stronger Acid or Optimized Solid Catalyst Cause1->Solution1 Solution2 Ensure Proper Heating (e.g., 60-70°C) Cause2->Solution2 Solution3 Use High-Purity Starting Materials Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Pechmann condensation step.

Troubleshooting_Conrad_Limpach Start Low Yield in Conrad-Limpach Synthesis Cause1 Incomplete Enamine Formation Start->Cause1 Cause2 Low Cyclization Temperature Start->Cause2 Cause3 Inappropriate Solvent Start->Cause3 Solution1 Catalyze Initial Condensation with Acid Cause1->Solution1 Solution2 Increase Temperature to >250°C Cause2->Solution2 Solution3 Use High-Boiling Point Inert Solvent Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Conrad-Limpach synthesis.

References

overcoming challenges in the purification of 4,7-Dimethylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,7-Dimethylquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The compound is significantly soluble in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration.- Test a range of solvents to find one where the compound has high solubility when hot and low solubility when cold. - Use a minimal amount of hot solvent to fully dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization.
Oily Product Instead of Crystals - The compound has a low melting point or is impure. - The cooling process is too rapid.- Try dissolving the oil in a small amount of a good solvent and adding a miscible "anti-solvent" dropwise until turbidity persists, then allow to stand. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
Product Contaminated with Starting Materials - Incomplete reaction. - Inefficient removal of unreacted 3-methylaniline or ethyl acetoacetate.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold ether or hexane). - Utilize column chromatography for separation.
Presence of Isomeric Impurity - The Conrad-Limpach-Knorr synthesis can potentially yield the isomeric 2,7-dimethylquinolin-4(1H)-one.- Optimize reaction conditions (temperature and catalyst) to favor the formation of the desired isomer. - Employ column chromatography with a suitable eluent system to separate the isomers. Careful TLC analysis is required to identify the appropriate solvent system.
Colored Impurities Present in Final Product - Formation of colored byproducts during the high-temperature cyclization step.- Treat a solution of the crude product with activated charcoal before recrystallization. - Column chromatography can be effective in removing colored impurities.
Product Degradation on Silica Gel Column - The quinolinone moiety may be sensitive to the acidic nature of standard silica gel.- Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[1] - Consider using an alternative stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities are typically unreacted starting materials, such as 3-methylaniline and ethyl acetoacetate. Additionally, depending on the reaction conditions of the Conrad-Limpach-Knorr synthesis, you may encounter the isomeric byproduct, 2,7-dimethylquinolin-4(1H)-one. Side-reactions can also lead to the formation of anilide intermediates.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: Based on protocols for similar quinolinone derivatives, good starting solvents for recrystallization include ethanol, toluene, or a mixed solvent system like ethanol/water or acetone/water.[2] The ideal solvent will dissolve the compound completely at elevated temperatures and allow for significant precipitation upon cooling. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific crude product.

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO, making recrystallization difficult. What can I do?

A3: For compounds with limited solubility, a technique called anti-solvent crystallization can be effective. Dissolve your compound in a minimal amount of a good solvent (like DMF or DMSO) at room temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, such as water, ether, or hexane) until you observe persistent cloudiness. Allow the mixture to stand, which can promote the growth of crystals.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when you have a mixture of compounds with different polarities that cannot be effectively separated by recrystallization alone. This is particularly useful for removing isomeric impurities or closely related side-products. Recrystallization is a better choice for removing small amounts of impurities from a large amount of the desired product, especially if the impurities have different solubility profiles.

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purity. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your product from impurities. The disappearance of impurity spots and the presence of a single spot for your product indicate successful purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude product.

  • Solvent Selection: In a series of test tubes, add a small amount of crude this compound to different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, and water). Heat the test tubes to the boiling point of the respective solvents to assess solubility. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold. Mixed solvent systems (e.g., ethanol/water) can also be tested.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification by silica gel chromatography.

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle pressure with a pump or inert gas (flash chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Complex Mixtures tlc TLC Analysis recrystallization->tlc column_chromatography->tlc pure_product Pure Product tlc->pure_product Purity Confirmed troubleshooting_logic cluster_problems Troubleshooting Paths cluster_solutions Solutions start Purification Attempt check_purity Check Purity (TLC) start->check_purity impure Product Impure check_purity->impure No pure Pure Product check_purity->pure Yes low_yield Low Yield? impure->low_yield oily_product Oily Product? impure->oily_product isomers Isomers Present? impure->isomers optimize_solvent Optimize Recrystallization Solvent low_yield->optimize_solvent anti_solvent Use Anti-Solvent Method oily_product->anti_solvent column Perform Column Chromatography isomers->column

References

resolving inconsistencies in biological assay results for 4,7-Dimethylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,7-Dimethylquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving potential inconsistencies in biological assay results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its derivatives?

A1: Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds with a wide range of reported biological activities.[1][2][3] These include antibacterial, anticancer, anti-HIV, antioxidant, and anti-inflammatory properties.[1] Specifically, certain derivatives have been shown to induce apoptosis in cancer cells and inhibit receptor tyrosine kinases like VEGFR-2.[4]

Q2: I am observing high variability in my cell viability assay results. What could be the cause?

A2: High variability in cell viability assays, such as the MTT assay, can stem from several factors. Common issues include incomplete solubilization of formazan crystals, interference from the test compound if it is colored or has reducing/oxidizing properties, high background absorbance, and the "edge effect" in microplates. It is also crucial to ensure that the compound is stable in the assay medium and that the cell line is not contaminated.[5]

Q3: My IC50 values for this compound differ from previously published data. How can I troubleshoot this?

A3: Discrepancies in IC50 values can arise from differences in experimental conditions.[5] Key factors to verify include cell line authenticity and passage number, specifics of the assay protocol (e.g., incubation times, reagent concentrations), and the purity and stability of the this compound stock solution.[5] It is recommended to perform a dose-response curve with a wide range of concentrations and ensure the compound's solubility in the assay medium.[6]

Q4: Can this compound interfere with fluorescence-based assays?

A4: Yes, quinolinone derivatives, like many heterocyclic compounds, have the potential to interfere with fluorescence-based assays.[7][8] This can occur through autofluorescence, where the compound itself emits light at the detection wavelength, or through quenching, where the compound absorbs the excitation or emission light of the fluorophore.[7] It is advisable to run controls to measure the intrinsic fluorescence of the compound at the assay's excitation and emission wavelengths.

Q5: What is the best way to prepare stock solutions of this compound for biological assays?

A5: Due to the often limited aqueous solubility of quinolinone derivatives, stock solutions are typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).[1][6][9] It is crucial to ensure the final concentration of the solvent in the assay medium is low (typically ≤ 0.2% to 1%) to avoid solvent-induced cytotoxicity.[9][10] Always check for compound precipitation upon dilution into aqueous assay buffers.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the biological evaluation of this compound.

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Recommended Solution
Low signal or unexpectedly high cell viability Compound Precipitation: The compound may not be fully soluble in the cell culture medium at the tested concentrations.[6]- Visually inspect the wells for any precipitate after adding the compound. - Decrease the final concentration of the compound. - Optimize the solvent and dilution protocol to maximize solubility.[6]
High background absorbance Compound Interference: The compound may be colored and absorb light at the same wavelength as the formazan product.[7]- Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance. - Subtract the background absorbance from the test wells.
Inconsistent readings across replicate wells Incomplete Solubilization of Formazan: The formazan crystals produced in the MTT assay may not be fully dissolved.- Ensure adequate mixing after adding the solubilization solution (e.g., using an orbital shaker). - Visually confirm complete dissolution of crystals under a microscope before reading the plate.
Edge Effect: Cells in the outer wells of the microplate may behave differently due to evaporation.- Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or medium to maintain humidity.
Conflicting Data in Apoptosis Assays (e.g., Annexin V/PI Staining)
Observed Problem Potential Cause Recommended Solution
High percentage of necrotic cells (PI positive) even at low concentrations Compound Cytotoxicity: The compound may be causing rapid cell death through necrosis rather than apoptosis.- Perform a time-course experiment to observe the kinetics of cell death. - Use lower concentrations of the compound.
No significant increase in apoptotic cells Insufficient Incubation Time: The incubation period may be too short for the induction of apoptosis.- Increase the incubation time with the compound (e.g., 24, 48, 72 hours).
Inactive Compound: The compound may not be active in the tested cell line or at the concentrations used.- Test a wider range of concentrations. - Use a positive control known to induce apoptosis in the specific cell line.

Experimental Protocols & Workflows

Cell Viability MTT Assay

This protocol is adapted for screening the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.2%.[9] Remove the old medium and add 100 µL of the compound-containing medium to the wells. Incubate for 48 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed Cells (1x10⁴/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (540nm) dissolve_formazan->read_absorbance

VEGFR-2 Kinase Activity Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on VEGFR-2 kinase activity.

  • Prepare Reagents: Thaw and prepare 1x Kinase Buffer, ATP solution, and the appropriate substrate (e.g., Poly-Glu,Tyr 4:1).[10]

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.[10]

  • Plate Setup: Add 25 µL of the master mix to each well of a 96-well plate.[10]

  • Inhibitor Addition: Add 5 µL of the test inhibitor (this compound) at various concentrations to the designated wells. Add a diluent solution for the "Blank" and "Positive Control" wells.[10]

  • Enzyme Addition: Add 20 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase Buffer to the "Blank" wells.[10]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[10]

  • Detection: Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well and incubate at room temperature for 15 minutes.[10]

  • Luminescence Reading: Read the luminescence on a microplate reader.

VEGFR2_Kinase_Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_readout Signal Detection add_master_mix Add Master Mix (Buffer, ATP, Substrate) add_inhibitor Add Test Inhibitor or Vehicle Control add_master_mix->add_inhibitor add_enzyme Add VEGFR-2 Kinase add_inhibitor->add_enzyme incubate_30c Incubate at 30°C for 45 min add_enzyme->incubate_30c add_detection_reagent Add Kinase-Glo™ Reagent incubate_30c->add_detection_reagent incubate_rt Incubate at RT for 15 min add_detection_reagent->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence

Signaling Pathway

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis.[11] Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Small molecule inhibitors can block the kinase activity of VEGFR-2, thereby inhibiting these processes.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor This compound (Inhibitor) Inhibitor->VEGFR2 Inhibits (ATP-binding site) AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

References

Technical Support Center: 4,7-Dimethylquinolin-2(1H)-one Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the stability of 4,7-Dimethylquinolin-2(1H)-one in solution during your experiments. The information is based on general principles of pharmaceutical stability testing for quinolinone and related heterocyclic compounds, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change. What could be the cause?

A1: A color change, such as turning yellow or brown, often indicates degradation of the compound. This can be caused by several factors, including exposure to light (photodegradation), oxidation, or pH-mediated hydrolysis. It is crucial to store the solution protected from light and to use degassed solvents to minimize oxidation.

Q2: I'm observing precipitation in my aqueous solution of this compound over time. What should I do?

A2: Precipitation could be due to several reasons:

  • Poor Solubility: The concentration of your solution may be too high for the chosen solvent system. While data is limited, related quinoline compounds can have low aqueous solubility. Consider using a co-solvent or adjusting the pH to improve solubility.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Temperature Effects: Changes in temperature can affect solubility. Ensure your storage temperature is stable.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: Based on the behavior of similar quinolinone structures, the main factors affecting stability are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam ring in the quinolinone structure.

  • Light: Many aromatic and heterocyclic compounds are susceptible to photodegradation.[1]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q4: What is the recommended way to prepare and store stock solutions of this compound?

A4: For optimal stability:

  • Solvent Selection: Use a high-purity, degassed solvent in which the compound is highly soluble. Anhydrous DMSO or ethanol are common choices for initial stock solutions. For aqueous experiments, prepare fresh dilutions from the stock.

  • pH Control: If using aqueous buffers, a pH range of 4-8 is generally recommended for many drugs to minimize hydrolysis.[2] The optimal pH for this compound would need to be determined experimentally.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation. For working solutions, maintain them at a controlled room temperature or on ice, depending on the duration of the experiment.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Loss of Potency or Inconsistent Experimental Results

This is often the first sign of compound degradation.

Troubleshooting Workflow

A Inconsistent Results or Loss of Potency Observed B Prepare Fresh Solution vs. Aged Solution A->B C Run Comparative Assay (e.g., HPLC, Bioassay) B->C D Results Comparable? C->D E Issue is Likely Not Solution Stability. Review other experimental parameters. D->E Yes F Aged Solution Shows Lower Potency/Purity. D->F No G Investigate Degradation Factors: pH, Light, Temperature, Oxygen F->G H Implement Stabilization Strategies: - Adjust pH - Protect from Light - Control Temperature - Use Antioxidants/Degassed Solvents G->H I Re-evaluate Stability of New Formulation H->I

Caption: Troubleshooting workflow for loss of compound potency.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Solution
Hydrolysis Analyze the purity of the solution at different pH values (e.g., 3, 7, 9) over time using a stability-indicating HPLC method.Determine the pH of maximum stability and use a buffered solution. For many lactam-containing compounds, neutral to slightly acidic pH is often optimal.
Photodegradation Expose a solution to a controlled light source (e.g., UV lamp) and compare its purity to a sample protected from light.[1]Store all solutions in amber containers or wrapped in foil. Minimize exposure to ambient light during experiments.
Thermal Degradation Incubate the solution at elevated temperatures (e.g., 40°C, 60°C) and analyze for degradation over time.Store stock solutions at or below -20°C. Prepare working solutions fresh and keep them cool during use.
Oxidation Prepare the solution with a degassed solvent and under an inert atmosphere (e.g., nitrogen). Compare its stability to a solution prepared under normal atmospheric conditions.Use freshly de-gassed solvents. Consider adding antioxidants like ascorbic acid or BHA, but first verify their compatibility with your experimental system.[3]
Issue 2: Appearance of New Peaks in Chromatogram (e.g., HPLC)

New peaks are a direct indication of degradation product formation.

Troubleshooting Workflow

A New Peaks Observed in Chromatogram B Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Compare Retention Times of New Peaks with Peaks from Stressed Samples B->C D Match Found? C->D E Degradation Pathway Identified. (e.g., Peak matches acid hydrolysis sample) D->E Yes F No Match. Could be interaction with excipient or complex degradation. D->F No G Implement Specific Stabilization Strategy Based on Identified Pathway E->G H Characterize Unknown Degradants if Necessary (e.g., LC-MS) F->H

Caption: Workflow for identifying unknown peaks in a chromatogram.

Summary of Forced Degradation Conditions

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°CHydrolysis of the lactam (amide) bond.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°CHydrolysis of the lactam (amide) bond, potentially faster than in acid.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperatureOxidation of the quinolinone ring or methyl groups.
Thermal Degradation Heating the solution or solid at >40°C (e.g., 60-80°C)General decomposition, potentially leading to various products.
Photodegradation Exposure to UV and/or visible light (e.g., 1.2 million lux hours)Dimerization, oxidation, or other light-induced reactions.[1]

Experimental Protocols

Protocol 1: General Stability Assessment in a Selected Solvent

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

Methodology:

  • Preparation: Prepare an accurately weighed stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent (e.g., 50:50 acetonitrile:water).

  • Aliquoting: Dispense the solution into multiple amber HPLC vials and some clear vials for visual inspection. Tightly cap the vials.

  • Storage Conditions:

    • Store one set of amber vials at the intended long-term storage temperature (e.g., 4°C).

    • Store a second set of amber vials at an accelerated temperature (e.g., 25°C or 40°C).

    • Store a third set of amber vials, plus the clear vials, exposed to ambient laboratory light at room temperature.

    • Keep one amber vial at -80°C as a baseline (T=0) control.

  • Time Points: Withdraw one vial from each storage condition at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • Visually inspect the solution for color change or precipitation.

    • Analyze each sample by a validated stability-indicating HPLC-UV method.

  • Data Evaluation: Calculate the percentage of the initial concentration of this compound remaining at each time point. Note the appearance and relative area of any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Workflow for Method Development

A Define Method Goal: Separate API from Degradants B Gather Information on API (pKa, logP, UV spectrum) A->B C Initial Method Conditions: - C18 Column - ACN/Water or MeOH/Water Mobile Phase - Gradient Elution - UV Detection at λmax B->C D Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) C->D E Inject Stressed Samples Individually and as a Mixture D->E F Evaluate Peak Purity and Resolution E->F G Resolution Adequate? F->G H Method is Suitable for Stability Studies. Proceed to Validation. G->H Yes I Optimize Method: - Mobile Phase pH - Gradient Profile - Column Chemistry - Temperature G->I No I->E

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Forced Degradation: Prepare samples of this compound that have been subjected to forced degradation as described in the table above. Aim for 5-20% degradation of the parent compound.

  • Chromatographic System: Use a reverse-phase HPLC system with a C18 column and a photodiode array (PDA) detector.

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the λmax of this compound and also collect full UV spectra to aid in peak tracking.

  • Optimization: Inject a mixture of the degraded samples. Adjust the mobile phase pH, gradient slope, and organic modifier to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines to confirm it is "stability-indicating".[4][5][6][7]

References

optimization of dosage and administration for 4,7-Dimethylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of 4,7-Dimethylquinolin-2(1h)-one for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO). For aqueous buffers, the solubility of quinolinone derivatives can be limited. For a related compound, 1,4-Dimethylquinolin-2(1h)-one, the solubility is greater than 26 µg/mL at pH 7.4.[1][2] It is crucial to determine the solubility of this compound in your specific experimental buffer. A preliminary solubility test is advised before preparing working solutions.

Q2: What is a typical starting concentration range for in vitro experiments?

A2: A typical starting concentration for in vitro cell-based assays would be in the low micromolar (µM) range. Based on studies of related quinolinone derivatives with antiproliferative activity, concentrations ranging from nanomolar (nM) to low micromolar (µM) have been effective.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I store the compound and its solutions?

A3: this compound powder should be stored in a cool, dry, and dark place. Stock solutions in DMSO can be stored at -20°C for several weeks or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

Q4: Is this compound known to be cytotoxic?

A4: The cytotoxic properties of this compound are not extensively documented. However, many quinolin-2-one derivatives have been investigated for their antiproliferative and anticancer activities.[3] Therefore, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the non-toxic concentration range before proceeding with functional assays.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media
  • Symptom: A precipitate is observed when the DMSO stock solution of this compound is diluted into an aqueous experimental buffer or cell culture medium.

  • Possible Causes:

    • The final concentration of the compound exceeds its solubility limit in the aqueous medium.

    • The percentage of DMSO in the final working solution is too low to maintain solubility.

    • The temperature of the aqueous medium is affecting solubility.

  • Solutions:

    • Decrease Final Concentration: Reduce the final concentration of this compound in the working solution.

    • Increase DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5% (v/v) in cell culture. Always include a vehicle control (DMSO alone) in your experiments.

    • Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration to improve solubility.

    • Gentle Warming: Gently warm the aqueous medium to 37°C before and after adding the compound to aid in dissolution.

Issue 2: Inconsistent or No Biological Activity
  • Symptom: The expected biological effect of this compound is not observed or varies significantly between experiments.

  • Possible Causes:

    • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Incorrect Dosage: The concentration used may be too low to elicit a response.

    • Cell Line Resistance: The specific cell line being used may not be sensitive to the compound.

    • Suboptimal Assay Conditions: The experimental conditions (e.g., incubation time, cell density) may not be optimal.

  • Solutions:

    • Verify Compound Integrity: Use a fresh stock of the compound or verify the integrity of the existing stock using analytical methods if possible.

    • Perform a Dose-Response Study: Conduct a dose-response experiment with a wide range of concentrations to identify the optimal effective concentration.

    • Test in a Different Cell Line: If possible, test the compound in a different cell line that is known to be responsive to similar quinolinone derivatives.

    • Optimize Assay Parameters: Systematically vary experimental parameters such as incubation time and cell density to determine the optimal conditions for observing the desired effect.

Quantitative Data Summary

ParameterValueCompoundSource
Solubility (pH 7.4)>26 µg/mL1,4-Dimethylquinolin-2(1h)-one[1][2]
Antiproliferative IC50 (MCF-7 cells)34 nM(E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one[3]

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental needs.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out an appropriate amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions:

    • Thaw a fresh aliquot of the 10 mM stock solution at room temperature.

    • Serially dilute the stock solution with cell culture medium or the appropriate experimental buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the working solutions and the vehicle control is consistent and ideally below 0.5%.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 10 mM Stock in DMSO working Working Solutions stock->working Dilution treatment Compound Treatment working->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation assay Biological Assay (e.g., MTT, Western Blot) incubation->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis data_acq->data_an

Caption: General experimental workflow for in vitro studies with this compound.

hypothetical_pathway compound This compound receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by a quinolinone derivative.

References

minimizing side reactions in the synthesis of 4,7-Dimethylquinolin-2(1h)-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize side reactions and optimize the synthesis of 4,7-dimethylquinolin-2(1H)-one and its derivatives. The primary focus is on the Knorr quinoline synthesis, a common route for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Knorr quinoline synthesis. This reaction involves two main steps: first, the condensation of m-toluidine with ethyl acetoacetate to form the intermediate ethyl 3-(m-tolylamino)but-2-enoate, followed by an acid-catalyzed cyclization to yield the desired quinolin-2-one.

Q2: My reaction is producing a significant isomeric impurity that is difficult to separate. What is it and how can I avoid it?

The most common isomeric impurity is 4,5-dimethylquinolin-2(1H)-one . This arises from the non-regioselective cyclization of the anilide intermediate derived from m-toluidine. The cyclization can occur at either the C2 or C6 position of the aniline ring. Cyclization onto C2 (para to the methyl group) yields the desired 4,7-dimethyl product, while cyclization onto C6 (ortho to the methyl group) yields the 4,5-dimethyl isomer. Minimizing this side product often involves careful selection of the cyclizing agent and temperature control.

Q3: I am observing significant charring and a dark-colored reaction mixture, resulting in a low yield. What causes this?

This is typically caused by overly harsh reaction conditions. Concentrated sulfuric acid is a strong dehydrating and oxidizing agent. At elevated temperatures (typically >120°C), it can cause degradation and polymerization of the organic materials. Using a milder cyclizing agent like polyphosphoric acid (PPA) or carefully controlling the reaction temperature can mitigate this issue.

Q4: My product appears to have a higher molecular weight than expected and shows poor solubility. What could be the issue?

When using concentrated sulfuric acid, sulfonation of the aromatic ring is a possible side reaction, leading to the formation of quinoline sulfonic acid derivatives.[1][2][3] This side reaction is more prevalent at higher temperatures or with prolonged reaction times.[1] To avoid this, use the minimum effective temperature for cyclization and consider alternative acids like PPA.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete formation of the anilide intermediate. 2. Harsh cyclization conditions causing degradation. 3. Sub-optimal temperature for cyclization.1. Ensure the initial condensation reaction goes to completion. Monitor by TLC. Consider using a catalyst like a weak acid for this step. 2. Switch from concentrated H₂SO₄ to Polyphosphoric Acid (PPA) or Eaton's reagent. Maintain a temperature between 80-100°C. 3. Perform small-scale trials to find the optimal cyclization temperature for your specific derivative.
Presence of 4,5-dimethyl Isomer 1. High reaction temperature favoring the thermodynamically competitive cyclization at the ortho position. 2. Choice of cyclizing acid.1. Lower the cyclization temperature. This often favors the kinetically controlled product (para-cyclization). 2. Polyphosphoric acid (PPA) has been reported to offer better regioselectivity in some cases compared to sulfuric acid.
Product is Contaminated with Starting Materials 1. Incomplete reaction due to insufficient time or temperature. 2. Inefficient work-up procedure.1. Increase reaction time for the cyclization step and monitor by TLC until the anilide intermediate spot disappears. 2. During work-up, ensure the pH is adjusted correctly to precipitate the product while keeping unreacted aniline protonated and in the aqueous phase. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is crucial.
Formation of Sulfonated Byproducts 1. Using fuming sulfuric acid or oleum. 2. High reaction temperatures (>120°C) with concentrated H₂SO₄.1. Use concentrated (98%) sulfuric acid instead of fuming sulfuric acid. 2. Keep the reaction temperature below 110°C. If cyclization is slow, consider a longer reaction time at a lower temperature or switch to PPA.

Key Experimental Protocol: Knorr Synthesis of this compound

This protocol outlines the synthesis from m-toluidine and ethyl acetoacetate.

Step 1: Synthesis of Ethyl 3-(m-tolylamino)but-2-enoate (Intermediate)

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine m-toluidine (1 eq.), ethyl acetoacetate (1.1 eq.), and toluene (as solvent). Add a catalytic amount of p-toluenesulfonic acid (0.01 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC until the m-toluidine is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude anilide is often a viscous oil or low-melting solid and can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Reagents & Setup: Place the crude anilide intermediate from Step 1 into a flask. Slowly and with vigorous stirring, add pre-heated (approx. 60°C) polyphosphoric acid (PPA) or concentrated sulfuric acid (approx. 10 times the weight of the anilide). An ice bath should be used to control the initial exotherm when using sulfuric acid.

  • Reaction: Heat the mixture to 90-100°C with continuous stirring for 1-2 hours. The mixture will become thick and viscous.

  • Monitoring: The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by TLC.

  • Work-up: After cooling, carefully pour the viscous reaction mixture onto crushed ice with stirring. A precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from glacial acetic acid or a large volume of ethanol to obtain pure this compound as a crystalline solid.

Visualizations

G cluster_prep Step 1: Intermediate Formation cluster_cyclize Step 2: Cyclization & Purification start Combine m-toluidine, ethyl acetoacetate, toluene, and p-TSA catalyst reflux Heat to Reflux (Collect water in Dean-Stark) start->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Cool, Wash, Dry, and Evaporate Solvent monitor1->workup1 intermediate Crude Anilide Intermediate workup1->intermediate add_acid Add Anilide to Pre-heated PPA or H₂SO₄ intermediate->add_acid heat Heat at 90-100°C add_acid->heat monitor2 Monitor by TLC heat->monitor2 quench Pour onto Crushed Ice monitor2->quench isolate Filter and Wash Solid quench->isolate purify Recrystallize isolate->purify product Pure this compound purify->product

Caption: General experimental workflow for the Knorr synthesis.

G reactants m-toluidine + Ethyl Acetoacetate intermediate Anilide Intermediate (Ethyl 3-(m-tolylamino)but-2-enoate) reactants->intermediate Condensation acid Acid Catalyst (e.g., H₂SO₄, PPA) intermediate->acid product_desired Desired Product: This compound acid->product_desired Cyclization at C2 (para to -CH₃) (FAVORED) product_isomer Side Product: 4,5-Dimethylquinolin-2(1H)-one acid->product_isomer Cyclization at C6 (ortho to -CH₃) (MINOR)

Caption: Main vs. side reaction pathways in Knorr synthesis.

G start Problem: Low Yield or Impure Product check_isomer Isomeric impurity detected by NMR/LC-MS? start->check_isomer check_color Reaction mixture dark/charred? check_isomer->check_color No sol_isomer 1. Lower cyclization temp. 2. Use PPA instead of H₂SO₄. check_isomer->sol_isomer Yes check_sm Starting material present in crude product? check_color->check_sm No sol_color 1. Reduce temperature. 2. Reduce reaction time. 3. Switch to a milder acid (PPA). check_color->sol_color Yes sol_sm 1. Increase reaction time/temp. 2. Ensure intermediate is dry. 3. Improve work-up. check_sm->sol_sm Yes sol_end Consider further purification (Column chromatography, repeated recrystallization). check_sm->sol_end No

Caption: Troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Efficacy Analysis of 4,7-Dimethylquinolin-2(1h)-one and Other Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 4,7-Dimethylquinolin-2(1h)-one and its derivatives with other notable quinolinone compounds. The information presented is collated from various scientific studies, with a focus on antibacterial and anticancer activities. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the key assays are provided.

Overview of Quinolinone Efficacy

The quinolin-2(1h)-one core structure is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities.[1] Modifications to this core, such as the addition of methyl groups in this compound, and other substitutions at various positions, significantly influence the resulting compound's efficacy and spectrum of activity. This guide will delve into a comparative analysis of these compounds, focusing on their demonstrated antibacterial and anticancer properties.

Antibacterial Efficacy: A Comparative Look

Quinolinone derivatives have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinolin-2(1h)-one derivatives against selected bacterial strains. Lower MIC values indicate higher efficacy.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Quinolinone Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
Derivatives of 4,7-dimethyl-6-nitroquinolin-2-one [1]
1-[(2-Hydroxybenzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one2550[1]
2-cyano-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide50100[1]
Other Quinolinone Derivatives
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid--[2]
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one--[2]
Quinolinequinone 1 (QQ1)1.22>1250[3]
Quinolinequinone 2 (QQ2)2.44>1250[3]
Quinolinequinone 6 (QQ6)1.22>1250[3]

Note: Direct MIC values for the parent this compound were not available in the reviewed literature. The data presented is for its nitro-derivatives. A hyphen (-) indicates that the data was not provided in the cited source.

Anticancer Efficacy: A Comparative Look

The quinolinone scaffold is also a prominent feature in the development of novel anticancer agents. Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Some of these compounds exert their effect by inhibiting key signaling pathways, such as the EGFR/HER-2 pathway, which is crucial for the proliferation and survival of cancer cells.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Quinolinone Derivatives

Compound/DerivativeHCT-116 (Colon)MCF-7 (Breast)Reference
Derivatives of 3-(Heteroaryl)quinolin-2(1H)-ones [4]
Compound 3b28 (PC-3 Prostate)-[4]
Other Quinoline Derivatives
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid-82.9% inhibition[2]
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one-Induces apoptosis[2]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)Induces apoptosis (Ovarian)-[5]
Compound X1 (a quinoline-carboxamide derivative)Cell cycle arrest in G1-[6]

Note: IC50 values are highly dependent on the specific cell line and assay conditions. A hyphen (-) indicates that the data was not provided in the cited source. Some entries describe the mechanism of action rather than a specific IC50 value.

Key Signaling Pathway: EGFR and HER2 Inhibition

Several quinolinone derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. These receptors are key drivers of cell proliferation, and their inhibition is a critical strategy in cancer therapy. The diagram below illustrates the simplified EGFR/HER2 signaling cascade.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) HER2 HER2 EGFR->HER2 Dimerization RAS RAS HER2->RAS PI3K PI3K HER2->PI3K Quinolinone Quinolinone Inhibitor Quinolinone->HER2 Inhibits (ATP binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Ligand (EGF) Ligand->EGFR Binds

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of certain quinolinones.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of the quinolinone derivatives is typically determined using the broth microdilution method.[7][8][9]

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterial strain is grown on a suitable agar medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared bacterial suspension.

  • The microtiter plate is incubated at 37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Assessment of Anticancer Activity (MTT Assay)

The cytotoxic effect of quinolinone derivatives on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

1. Cell Seeding:

  • Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Cell viability is calculated as a percentage of the untreated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other quinolinone derivatives based on available scientific literature. While direct comparative data for this compound is limited, its derivatives and other quinolinones show significant potential as both antibacterial and anticancer agents. The provided data tables and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. Further research focusing on the direct comparison of these compounds under standardized conditions is warranted to fully elucidate their relative efficacies.

References

Comparative Analysis of the Biological Activity of 4,7-Dimethylquinolin-2(1H)-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the biological activities of 4,7-Dimethylquinolin-2(1H)-one and its isomers reveals a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data and detailed protocols to aid researchers in drug discovery and development.

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] The addition of methyl groups to this core, as in this compound and its isomers, can significantly influence their biological profiles. This comparative guide synthesizes the fragmented data available in the scientific literature to provide a clearer picture of the structure-activity relationships among these isomers.

Anticancer Activity: A Tale of Isomeric Potency

While a direct comparative study of all possible dimethylquinolin-2(1H)-one isomers is not yet available in the public domain, existing research on various substituted quinolinone derivatives highlights the critical role of substituent positioning on their cytotoxic effects. For instance, studies on different quinolin-2(1H)-one derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values often in the micromolar range.[2][3][4]

One study on 6,8-dibromo-4(3H)quinazolinone derivatives, a related heterocyclic scaffold, revealed that specific substitution patterns led to potent cytotoxic effects against the MCF-7 human breast carcinoma cell line, with some compounds exhibiting IC50 values as low as 1.7 µg/mL.[4] This underscores the importance of substituent placement for anticancer efficacy.

Although specific IC50 values for all isomers of this compound are not available, the data from related compounds suggest that variations in the positions of the two methyl groups on the quinolinone ring likely lead to significant differences in their anticancer activity. Further head-to-head comparative studies are warranted to elucidate the precise structure-activity relationship.

Antimicrobial Activity: Exploring the Isomeric Landscape

The quinolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][6] Research into various quinoline derivatives has identified compounds with significant activity against a range of bacterial and fungal pathogens.

A study on novel quinazolinone–thiazolidine–quinoline compounds demonstrated that certain derivatives exhibit promising antimicrobial activity against various strains of bacteria and fungi.[7] Similarly, another study on quinoline derivatives highlighted their potential as antimicrobial agents.[5]

While specific Minimum Inhibitory Concentration (MIC) values for the isomers of this compound are not consistently reported across the literature, one study detailed the synthesis of 4,7-dimethyl-6-nitro-1H-quinolin-2-one derivatives and evaluated their antibacterial activity.[8] This suggests that the 4,7-dimethyl substitution pattern can be a foundation for potent antimicrobial agents. A comparative analysis of different dimethyl isomers would be crucial to identify the most effective substitution pattern for antibacterial and antifungal activity.

Anti-inflammatory Activity: Uncovering Isomeric Differences

Quinoline and quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[9][10] The mechanism of action often involves the inhibition of key inflammatory mediators.

Research on pyrazolo[4,3-c]quinoline derivatives has identified compounds that significantly inhibit nitric oxide (NO) production, a key inflammatory mediator, with IC50 values in the sub-micromolar range.[11] Another study on coumarin-based analogs, which share some structural similarities with quinolinones, also identified potent anti-inflammatory agents.[10]

Direct comparative data on the anti-inflammatory activity of this compound isomers is scarce. However, the existing body of research on related heterocyclic compounds strongly suggests that the positions of the methyl groups will play a significant role in modulating their anti-inflammatory potency.

Data Summary

Due to the lack of direct comparative studies, a comprehensive table of quantitative data for all isomers of this compound cannot be compiled at this time. The table below presents a conceptual framework for how such data should be presented once it becomes available through future research.

IsomerBiological ActivityAssayCell Line/StrainIC50 / MIC (µM)Reference
This compound AnticancerMTT Assaye.g., MCF-7Data Not Available
AntimicrobialBroth Microdilutione.g., S. aureusData Not Available
Anti-inflammatoryGriess Assay (NO inhibition)e.g., RAW 264.7Data Not Available
3,4-Dimethylquinolin-2(1H)-one AnticancerMTT Assaye.g., MCF-7Data Not Available
AntimicrobialBroth Microdilutione.g., S. aureusData Not Available
Anti-inflammatoryGriess Assay (NO inhibition)e.g., RAW 264.7Data Not Available
5,7-Dimethylquinolin-2(1H)-one AnticancerMTT Assaye.g., MCF-7Data Not Available
AntimicrobialBroth Microdilutione.g., S. aureusData Not Available
Anti-inflammatoryGriess Assay (NO inhibition)e.g., RAW 264.7Data Not Available
6,8-Dimethylquinolin-2(1H)-one AnticancerMTT Assaye.g., MCF-7Data Not Available
AntimicrobialBroth Microdilutione.g., S. aureusData Not Available
Anti-inflammatoryGriess Assay (NO inhibition)e.g., RAW 264.7Data Not Available

Experimental Protocols

To facilitate further research and ensure the reproducibility of results, detailed experimental protocols for the key assays mentioned in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isomers of dimethylquinolin-2(1H)-one) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation and Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition. Determine the IC50 value for NO inhibition.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MTT MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan F->G H Measure absorbance G->H I Calculate IC50 H->I Experimental_Workflow_MIC MIC Determination Workflow A Prepare standardized inoculum B Serial dilution of compounds A->B C Inoculate microtiter plate A->C B->C D Incubate under suitable conditions C->D E Observe for visible growth D->E F Determine MIC E->F Signaling_Pathway_Inflammation Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Compound Quinolinone Isomer Compound->NFkB inhibits? Compound->iNOS inhibits?

References

Comparative Analysis of 4,7-Dimethylquinolin-2(1H)-one and Structurally Related Bioactive Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the experimental cross-validation of 4,7-Dimethylquinolin-2(1H)-one. This document provides a comparative analysis with alternative quinolin-2-one derivatives, supported by experimental data and detailed protocols.

Introduction

Quinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The core structure of quinolin-2(1H)-one serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the cross-validation of experimental results for a specific derivative, this compound.

A comprehensive review of publicly available scientific literature reveals a notable absence of detailed experimental characterization and biological activity data for this compound. While its synthesis is plausible, and predicted physicochemical properties are available, a lack of empirical data necessitates a comparative approach for its evaluation. This guide, therefore, presents a cross-validation framework by comparing the predicted properties of this compound with experimentally determined data for two structurally related and well-characterized analogs: 4-Methylquinolin-2(1H)-one and 2',4'-Dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (a 4-phenyl-2-quinolone derivative) . This comparative analysis aims to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds.

Physicochemical Properties

A fundamental step in the evaluation of a compound is the characterization of its physicochemical properties. The following table summarizes the available data for this compound and its selected analogs. It is important to note that the data for the target compound are predicted, while the data for the analogs are based on experimental findings.

PropertyThis compound4-Methylquinolin-2(1H)-one2',4'-Dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone
Molecular Formula C₁₁H₁₁NOC₁₀H₉NOC₁₉H₁₅NO₅
Molecular Weight 173.21 g/mol 159.19 g/mol 337.33 g/mol
Predicted XlogP 1.61.4 (Experimental)3.2 (Calculated)
Predicted Mass (M+H)⁺ 174.09134 m/z160.0757 m/z (Experimental)338.1023 m/z (Experimental)

Spectroscopic Data Comparison

Spectroscopic Data4-Methylquinolin-2(1H)-one2',4'-Dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone
¹H NMR (ppm) (400 MHz, Chloroform-d) δ 12.88 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 6.0 Hz, 2H), 7.31 – 7.15 (m, 1H), 6.61 (s, 1H), 2.52 (s, 3H).[1](DMSO-d₆) δ 11.8 (s, 1H, NH), 7.15 (d, J = 8.4 Hz, 1H), 7.05 (s, 1H), 6.85 (s, 1H), 6.70 (d, J = 8.4 Hz, 1H), 6.65 (d, J = 2.4 Hz, 1H), 6.15 (s, 2H), 5.95 (s, 1H), 3.80 (s, 3H), 3.75 (s, 3H).
¹³C NMR (ppm) (100 MHz, CDCl₃) δ 164.56, 149.34, 138.29, 130.50, 124.35, 122.49, 120.43, 116.74, 19.3.[1](DMSO-d₆) δ 161.5, 160.8, 157.5, 150.9, 147.8, 144.5, 132.5, 131.2, 121.5, 115.8, 109.2, 106.1, 104.9, 101.9, 98.7, 98.2, 55.9, 55.5.
IR (cm⁻¹) Not readily availableNot readily available

Biological Activity

The quinolin-2-one scaffold is a well-established pharmacophore with diverse biological activities. This section compares the known biological activities of the selected analogs to provide a reference for the potential therapeutic applications of this compound.

Biological Activity4-Methylquinolin-2(1H)-one2',4'-Dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone
Anticancer Activity Data not availableIC₅₀ values: HL-60 (human leukemia): 0.4 µM, Hep3B (hepatocellular carcinoma): 1.0 µM, H460 (lung cancer): 0.8 µM.[2]
Antimicrobial Activity Data not availableData not available

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the cross-validation of scientific findings. This section provides established methodologies for the synthesis of quinolin-2-one derivatives and the assessment of their biological activity.

Synthesis Protocols

General Synthesis of Quinolin-2-one Derivatives from Coumarins:

A common and effective method for the synthesis of quinolin-2-one derivatives involves the reaction of a corresponding coumarin with a nitrogen source, such as hydrazine hydrate.[3][4]

  • Step 1: Synthesis of the Coumarin Precursor (e.g., 4,7-Dimethylcoumarin): A mixture of m-cresol and ethyl acetoacetate is cooled to 0°C. Concentrated sulfuric acid is added dropwise while maintaining the temperature below 8°C. The mixture is stirred and then heated. After cooling, the solution is poured into ice water, and the resulting solid is filtered, washed, and recrystallized.[4]

  • Step 2: Conversion to Quinolin-2-one Derivative: The synthesized coumarin is treated with a nucleophile like hydrazine hydrate in a suitable solvent such as pyridine and refluxed. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.[3]

Synthesis of 4-Phenyl-2-quinolone Derivatives (Knorr Quinoline Synthesis):

This method involves the cyclization of β-ketoanilides.

  • Step 1: Synthesis of β-ketoanilide: An aniline derivative is reacted with a β-ketoester, such as ethyl benzoylacetate, typically under acidic conditions.

  • Step 2: Cyclization: The resulting β-ketoanilide is cyclized using a strong acid, such as concentrated sulfuric acid, to yield the 4-phenyl-2-quinolone derivative.[2]

Biological Assay Protocols

Anticancer Activity (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5][6][7]

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Determination):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

Visualizations

Logical Workflow for Comparative Analysis

Comparative Analysis Workflow cluster_target Target Compound: this compound cluster_analogs Alternative Analogs Target This compound PredictedData Predicted Physicochemical Data (Molecular Weight, XlogP, Mass) Target->PredictedData NoExpData No Public Experimental Data (Spectroscopic, Biological) Target->NoExpData Comparison Comparative Analysis PredictedData->Comparison NoExpData->Comparison Analog1 4-Methylquinolin-2(1H)-one ExpData1 Experimental Data (Spectroscopic) Analog1->ExpData1 Analog2 4-Phenyl-2-quinolone Derivative ExpData2 Experimental Data (Spectroscopic, Anticancer) Analog2->ExpData2 ExpData1->Comparison ExpData2->Comparison Conclusion Informed Hypothesis on Target Compound's Properties Comparison->Conclusion

Caption: Workflow for the comparative analysis of this compound.

General Synthetic Pathway to Quinolin-2-ones from Coumarins

Synthesis of Quinolin-2-ones from Coumarins start Substituted Phenol (e.g., m-cresol) coumarin Substituted Coumarin (e.g., 4,7-Dimethylcoumarin) start->coumarin  H₂SO₄ (conc.) reagent1 β-Ketoester (e.g., Ethyl acetoacetate) reagent1->coumarin quinolinone Substituted Quinolin-2-one (e.g., N-Amino-4,7-dimethyl-6-nitroquinolin-2-one) coumarin->quinolinone reagent2 Nitrogen Source (e.g., Hydrazine hydrate) reagent2->quinolinone  Pyridine, Reflux

Caption: General synthetic route to quinolin-2-one derivatives from coumarins.

References

4,7-Dimethylquinolin-2(1H)-one: A Comparative Analysis Against Standard-of-Care Drugs in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern therapeutics, the quinolinone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a head-to-head comparison of the potential efficacy of 4,7-Dimethylquinolin-2(1H)-one and its derivatives against established standard-of-care drugs in the key therapeutic areas of oncology and infectious disease. This analysis is intended for researchers, scientists, and drug development professionals to highlight the prospective value of this chemical class and to provide a framework for future investigation.

While direct clinical data for this compound is not yet available, this comparison leverages preclinical data from structurally related quinolin-2(1H)-one derivatives to contextualize their potential performance against current therapeutic mainstays, doxorubicin in oncology and ciprofloxacin in bacteriology.

Anticancer Potential: A Comparative Look at Cytotoxicity

Quinolin-2(1H)-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. To understand their potential standing, we compare their in vitro efficacy, represented by IC50 values, with that of doxorubicin, a widely used chemotherapeutic agent. Doxorubicin functions primarily through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2]

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound/DrugA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HCT-116 (Colon Carcinoma)HepG-2 (Liver Carcinoma)
Doxorubicin > 20[3][4]2.5[3][4]22.4[5]12.2[3][4]
Quinolin-2(1H)-one Derivative 1 0.0298[6]---
Quinolin-2(1H)-one Derivative 2 -34 nM (0.034 µM)[2]--
Quinolin-2(1H)-one Derivative 3 -13.89[7]9.30[7]8.87[7]
Quinolin-2(1H)-one Derivative 4 162.0[8]189[8]148.3[8]-

Note: The quinolin-2(1H)-one derivatives listed are distinct compounds from different studies and are presented to illustrate the range of activities observed within this chemical class. Direct comparison between derivatives should be made with caution due to variations in experimental conditions.

The data indicates that certain quinolin-2(1H)-one derivatives exhibit potent anticancer activity, with some compounds showing IC50 values in the nanomolar range, rivaling or even exceeding the potency of doxorubicin in specific cell lines.[2][6] The mechanism of action for these derivatives is an area of active investigation, with evidence suggesting inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER-2 pathway.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compared compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., quinolin-2(1H)-one derivatives, doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antibacterial Potential: A Comparative Look at Efficacy

Quinolone antibiotics, a class to which this compound belongs, are known for their potent antibacterial activity. Ciprofloxacin, a second-generation fluoroquinolone, is a widely used antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9]

Table 2: Comparative Antibacterial Activity (MIC, µg/mL)

Compound/DrugEscherichia coliStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Vancomycin-resistant Enterococci (VRE)
Ciprofloxacin ≤0.06 - >8[10]3.42[11]--
Quinolin-2(1H)-one Derivative A --0.75[1]0.75[1]
Quinolin-2(1H)-one Derivative B 100[12]---
Quinolin-2(1H)-one Derivative C >1024[13]0.12[13]--
Quinolin-2(1H)-one Derivative D 2[12]2[14]--

Note: The quinolin-2(1H)-one derivatives listed are distinct compounds from different studies and are presented to illustrate the range of activities observed within this chemical class. Direct comparison between derivatives should be made with caution due to variations in experimental conditions.

The data reveals that quinolin-2(1H)-one derivatives can exhibit potent antibacterial activity, with some demonstrating efficacy against multidrug-resistant strains like MRSA and VRE.[1] The broad range of MIC values highlights the significant influence of structural modifications on the antibacterial spectrum and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial efficacy of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: A standardized inoculum of the test bacteria is prepared.

  • Compound Dilution: Serial dilutions of the test compounds (e.g., quinolin-2(1H)-one derivatives, ciprofloxacin) are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Below are graphical representations of the signaling pathways targeted by the standard-of-care drugs and the potential pathways targeted by quinolinone derivatives.

anticancer_pathway cluster_doxorubicin Doxorubicin cluster_quinolinone Quinolin-2(1H)-one Derivatives Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation TopoII Topoisomerase II Inhibition Dox->TopoII DNA_damage DNA Damage DNA_intercalation->DNA_damage TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Quinolinone Quinolin-2(1H)-one Derivatives EGFR_HER2 EGFR/HER-2 Inhibition Quinolinone->EGFR_HER2 PI3K_Akt PI3K/Akt Pathway Inhibition EGFR_HER2->PI3K_Akt Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Apoptosis_Q Apoptosis Cell_Cycle_Arrest->Apoptosis_Q

Caption: Anticancer Mechanisms of Action.

antibacterial_pathway cluster_ciprofloxacin Ciprofloxacin Cipro Ciprofloxacin DNA_gyrase DNA Gyrase (Gram-negative) Cipro->DNA_gyrase TopoIV Topoisomerase IV (Gram-positive) Cipro->TopoIV DNA_replication_inhibition Inhibition of DNA Replication DNA_gyrase->DNA_replication_inhibition TopoIV->DNA_replication_inhibition Bacterial_cell_death Bacterial Cell Death DNA_replication_inhibition->Bacterial_cell_death

Caption: Antibacterial Mechanism of Action.

Conclusion

The preclinical data for quinolin-2(1H)-one derivatives suggest a promising future for this class of compounds in both oncology and infectious disease. Certain analogues demonstrate potent in vitro activity that is comparable or superior to standard-of-care drugs like doxorubicin and ciprofloxacin. The diverse mechanisms of action, including the potential to overcome drug resistance, further underscore their therapeutic potential.

This comparative guide highlights the need for continued research into this compound and its related structures. Further investigation into their specific molecular targets, in vivo efficacy, and safety profiles is warranted to translate these promising preclinical findings into novel clinical therapies. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

Validating the Mechanism of Action of 4,7-Dimethylquinolin-2(1H)-one: A Comparative Guide to Knockout Studies and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of the small molecule 4,7-Dimethylquinolin-2(1H)-one. As direct knockout studies for this specific compound are not extensively documented, this guide draws upon established methodologies for similar quinolinone derivatives, which frequently exhibit anticancer properties through the modulation of key signaling pathways. We will explore the use of CRISPR-Cas9-mediated knockout studies as a primary validation tool and compare its efficacy with alternative methods such as chemical proteomics and the Cellular Thermal Shift Assay (CETSA).

Hypothesized Mechanism of Action of this compound

Based on the known biological activities of structurally related quinolinone compounds, this compound is hypothesized to exert its effects through the inhibition of protein kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Quinolinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may target key regulators of these processes.

Below is a representative signaling pathway potentially modulated by this compound.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycle Cell Cycle Progression mTORC1->CellCycle Promotion PDK1->Akt Phosphorylation Quinolinone 4,7-Dimethylquinolin- 2(1H)-one Quinolinone->PI3K Hypothesized Inhibition CRISPR_Workflow cluster_design 1. sgRNA Design & Vector Construction cluster_transfection 2. Cell Line Engineering cluster_validation 3. Knockout Validation cluster_phenotype 4. Phenotypic Analysis sgRNA_design Design sgRNAs targeting the kinase gene vector_cloning Clone sgRNAs into Cas9 expression vector sgRNA_design->vector_cloning transfection Transfect target cells with Cas9/sgRNA vector vector_cloning->transfection selection Select transfected cells (e.g., antibiotic resistance) transfection->selection single_cell Isolate single cell clones selection->single_cell genomic_val Genomic DNA sequencing to confirm mutation single_cell->genomic_val protein_val Western blot to confirm loss of protein expression genomic_val->protein_val ic50_ko Treat knockout cells with This compound protein_val->ic50_ko ic50_wt Treat wild-type cells with This compound comparison Compare IC50 values ic50_wt->comparison ic50_ko->comparison Chemical_Proteomics_Workflow cluster_probe 1. Probe Synthesis cluster_capture 2. Affinity Capture cluster_analysis 3. Protein Identification cluster_validation 4. Target Validation probe_synthesis Synthesize an affinity probe (e.g., biotinylated This compound) incubation Incubate lysate with probe-coupled beads probe_synthesis->incubation cell_lysis Prepare cell lysate cell_lysis->incubation washing Wash beads to remove non-specific binders incubation->washing elution Elute bound proteins washing->elution sds_page SDS-PAGE and in-gel digestion elution->sds_page lc_ms LC-MS/MS analysis sds_page->lc_ms data_analysis Database search and protein identification lc_ms->data_analysis competition Competition assay with free compound data_analysis->competition western_blot Western blot validation of candidate targets competition->western_blot CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Analysis of Soluble Protein cluster_interpretation 4. Data Interpretation cell_culture Culture target cells compound_treatment Treat cells with This compound or vehicle (DMSO) cell_culture->compound_treatment aliquot Aliquot cell suspension compound_treatment->aliquot heat_gradient Heat aliquots at a range of temperatures aliquot->heat_gradient lysis Lyse cells and separate soluble and aggregated fractions heat_gradient->lysis western_blot Western blot for the target protein in the soluble fraction lysis->western_blot quantification Quantify band intensities western_blot->quantification melting_curve Plot protein abundance vs. temperature quantification->melting_curve tm_shift Determine the shift in melting temperature (ΔTm) melting_curve->tm_shift

Navigating the Therapeutic Potential of Quinolin-2(1H)-one Derivatives: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The quinolin-2(1H)-one scaffold has been identified as a versatile starting point for the development of potent inhibitors for numerous biological targets.[1] Computational docking studies, a cornerstone of modern drug discovery, have been instrumental in elucidating the binding modes and affinities of these derivatives, thereby guiding the design of more effective therapeutic agents.

Comparative Docking Performance of Quinolin-2(1H)-one Derivatives

The following table summarizes the key findings from various docking studies performed on quinolin-2(1H)-one derivatives against a range of protein targets. It is important to note that the specific substitution patterns on the quinolinone core significantly influence the binding affinity and selectivity.

Derivative ClassTarget Protein(s)Key Findings & Reported MetricsReference
Quinolin-2(1H)-one DerivativesEGFR, HER-2A novel series of quinolin-2(1H)-one derivatives were designed as dual inhibitors. Compound 5a showed strong binding affinity within the ATP-binding pockets of both EGFR and HER-2, with IC50 values of 87 nM and 33 nM, respectively.[2][2]
4-Phenylquinolin-2(1H)-oneAkt (allosteric site)Identified as a highly specific allosteric inhibitor of Akt. It interacts with the PH domain of Akt, hindering its phosphorylation. The compound inhibited Akt kinase activity with an IC50 of 6 µM.[3][3]
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein (6C0V)Molecular docking studies revealed significant binding affinities. Compound 17 exhibited the highest binding energy of -9.22 kcal/mol.[4][4]
Quinoline-pyrimidine hybridsTopoisomerase IIα (5GWK)Compounds 6b and 6e showed the best glide scores of -8.291 and -8.326 kcal/mol, respectively, indicating strong binding interactions.[5][5]
Quinolin-4(1H)-one derivativesVEGFR-2A series of derivatives showed good inhibitory action with binding affinities ranging from -14.65 to -11.31 Kcal/mol.[6][6]
General Quinoline DerivativesTopoisomerase 1 (Topo 1)A synthesized quinoline derivative (compound 13) displayed potent Topo 1 inhibition with an IC50 value of 0.278 µM, and docking studies confirmed its interaction with the enzyme's binding site.[7][7]

Experimental Protocols: A General Overview

The methodologies employed in the cited docking studies generally follow a standardized workflow, which is crucial for ensuring the reliability and reproducibility of the results.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB). The structures are then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Structure: The 2D structures of the quinolin-2(1H)-one derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Schrödinger's Glide, and MOE (Molecular Operating Environment).[4][5][8]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: The docking program then explores various possible conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose. The pose with the best score is selected as the most probable binding mode.

3. Analysis of Docking Results:

  • The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues are analyzed to understand the molecular basis of the interaction. Visualization tools like PyMOL and Discovery Studio are often used for this purpose.[6]

Visualizing the Docking Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparative docking studies and a simplified signaling pathway involving some of the key target proteins.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation p1 Select Target Proteins (e.g., EGFR, VEGFR2, Akt) p2 Retrieve Protein 3D Structures (PDB) p1->p2 l1 Design & Draw Quinolinone Derivatives l2 Generate 3D Ligand Structures l1->l2 p3 Prepare Protein (Remove water, add hydrogens) p2->p3 l3 Energy Minimize Ligands l2->l3 d1 Define Binding Site (Grid Generation) p3->d1 l3->d1 d2 Perform Molecular Docking (e.g., AutoDock, Glide) d1->d2 a1 Analyze Docking Poses & Scores d2->a1 a2 Identify Key Interactions (H-bonds, Hydrophobic, etc.) a1->a2 a3 Compare with Known Inhibitors a2->a3 a4 In Vitro/In Vivo Validation a3->a4

Caption: A generalized workflow for comparative molecular docking studies.

signaling_pathway cluster_inhibitors Quinolinone Derivatives EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Inhibitor1 Derivative A Inhibitor1->EGFR Inhibitor2 Derivative B Inhibitor2->VEGFR2 Inhibitor3 Derivative C Inhibitor3->Akt

Caption: Simplified signaling pathways targeted by quinolinone derivatives.

Conclusion

The collective findings from numerous in silico studies strongly suggest that the quinolin-2(1H)-one scaffold is a highly promising framework for the design of inhibitors targeting a variety of key proteins in cellular signaling pathways. While direct comparative data for 4,7-Dimethylquinolin-2(1H)-one remains to be published, the wealth of information on related derivatives provides a solid foundation for future research. The consistent demonstration of strong binding affinities and specific interactions underscores the therapeutic potential of this class of compounds and encourages further investigation and development.

References

Assessing the Reproducibility of 4,7-Dimethylquinolin-2(1H)-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of chemical compounds is paramount. This guide provides a comparative analysis of established methods for the synthesis of 4,7-Dimethylquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry. By presenting detailed experimental protocols, quantitative data, and a discussion of reproducibility, this document aims to facilitate informed decisions in the laboratory.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several established name reactions, primarily the Knorr quinoline synthesis and the Conrad-Limpach synthesis. Both methods offer viable pathways, with the choice often depending on available starting materials, desired scale, and reaction conditions. A third potential route involves the conversion of a coumarin intermediate.

MethodStarting MaterialsKey Reagents/ConditionsReported YieldPurityReproducibility Considerations
Knorr Quinoline Synthesis m-Toluidine, Ethyl acetoacetateSulfuric acid, heatTypically moderate to highGood to excellent after purificationSensitive to reaction temperature and acid concentration. Side product formation can occur if conditions are not optimized.
Conrad-Limpach Synthesis m-Toluidine, Ethyl acetoacetateHigh temperature (thermal cyclization)Can be high (up to 95% in some cases)Good after purificationRequires high temperatures, which may not be suitable for all laboratory setups. The choice of solvent is crucial for achieving high yields.
From 4,7-Dimethylcoumarin 4,7-DimethylcoumarinAmmonia or other nitrogen sourceVariableDependent on the efficiency of the amination reaction.This is a two-step process, with the reproducibility of the final product depending on both the coumarin synthesis and its subsequent conversion.

Experimental Protocols

Method 1: Knorr Quinoline Synthesis

This method involves the condensation of an aniline with a β-ketoester, followed by cyclization promoted by a strong acid.

Step 1: Synthesis of Ethyl 3-(m-tolyloxy)but-2-enoate (Intermediate)

  • In a round-bottom flask, combine m-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture at a controlled temperature (typically 100-120 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

  • Add the crude ethyl 3-(m-tolyloxy)but-2-enoate to an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to a higher temperature (typically 150-180 °C) for 1-2 hours.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Method 2: From 4,7-Dimethylcoumarin (via Pechmann Condensation)

This two-step approach first synthesizes a coumarin intermediate, which is then converted to the quinolinone.

Step 1: Synthesis of 4,7-Dimethylcoumarin

  • A mixture of m-cresol (1 equivalent) and ethyl acetoacetate (1 equivalent) is cooled to 0°C.[1]

  • Concentrated sulfuric acid is added dropwise, maintaining the temperature below 8°C.[1]

  • The mixture is stirred at room temperature for one hour and then heated at 60-70°C for 6 hours.[1]

  • After cooling, the solution is poured into ice-cold water.[1]

  • The resulting solid product is filtered, washed with cold water, and dried.[1]

  • Recrystallization from a mixture of ethanol and water (1:1) yields white crystals of 4,7-dimethylcoumarin with a reported yield of 80%.[1]

Step 2: Conversion to this compound

  • 4,7-Dimethylcoumarin is heated with a source of ammonia, such as aqueous ammonia or urea, in a sealed vessel at high temperature and pressure.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction vessel is cooled, and the contents are worked up by acidification to precipitate the product.

  • The crude product is collected by filtration and purified by recrystallization.

Reproducibility and Key Parameters

The reproducibility of these syntheses is critically dependent on several factors:

  • Temperature Control: In both the Knorr and Conrad-Limpach syntheses, precise temperature control is crucial. In the Knorr synthesis, the initial condensation and subsequent cyclization occur at different optimal temperatures. Overheating during the cyclization can lead to charring and reduced yields. The Conrad-Limpach reaction's high-temperature requirement necessitates careful monitoring to ensure consistent results.[2]

  • Acid Concentration: The amount and concentration of the acid catalyst in the Knorr synthesis directly impact the rate and efficiency of the cyclization. Insufficient acid may lead to incomplete reaction, while an excessive amount can promote side reactions.

  • Purity of Starting Materials: The purity of m-toluidine, m-cresol, and ethyl acetoacetate is essential for obtaining high yields and pure products. Impurities can interfere with the reaction and complicate the purification process.

  • Reaction Time: Adequate reaction times are necessary for completion, but prolonged heating can lead to degradation of the product. Optimization of reaction times through monitoring (e.g., by TLC) is recommended for achieving reproducible outcomes.

  • Work-up Procedure: Consistent and careful work-up procedures, including neutralization, extraction, and washing steps, are vital for isolating the product in good yield and purity.

Visualizing the Synthesis Pathways

To better understand the chemical transformations, the following diagrams illustrate the logical flow of the key synthetic routes.

Knorr_Synthesis m_toluidine m-Toluidine intermediate Ethyl 3-(m-tolyloxy)but-2-enoate m_toluidine->intermediate H+ ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product This compound intermediate->product H2SO4, Heat Pechmann_to_Quinolone m_cresol m-Cresol coumarin 4,7-Dimethylcoumarin m_cresol->coumarin H2SO4 ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->coumarin product This compound coumarin->product NH3, Heat

References

The Unseen Potential: Benchmarking 4,7-Dimethylquinolin-2(1H)-one Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Comparative Efficacy of Quinolin-2(1H)-one Derivatives

The in vitro anticancer activity of various quinolin-2(1H)-one derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data below summarizes the performance of several notable analogs.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-Anilinoquinolinylchalcone derivatives
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-2310.11Lapatinib32.5
Huh-71.47Lapatinib2.11 - 4.85
6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one derivatives
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)2774 (Ovarian)0.4--
SKOV-3 (Ovarian)0.4--
HL-60 (Leukemia)0.4--
Hep 3B (Liver)1.0--
H460 (Lung)0.9--
4-hydroxy-1-phenyl-2(1H)-quinolone derivatives
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg)A549 (Lung)0.0298 (µmol)Imatinib-
MDA-MB (Breast)0.0338 (µmol)Imatinib-
General 2H-Quinolinone Derivatives
Representative CompoundsMCF-7 (Breast)Good cytotoxicity (specific values vary)Doxorubicin-
HepG-2 (Liver)Good cytotoxicity (specific values vary)Doxorubicin-

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Quinolin-2(1H)-one derivatives employ a variety of mechanisms to inhibit cancer cell growth and induce cell death. The primary pathways identified in the literature are detailed below.

Induction of Apoptosis

A common mechanism of action for many quinolinone derivatives is the induction of apoptosis, or programmed cell death.

  • 4-Anilinoquinolinylchalcone derivatives have been shown to cause ATP depletion and trigger the activation of caspase 3/7 in a reactive oxygen species (ROS)-dependent manner in breast cancer cells.[1]

  • 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) induces apoptosis in ovarian and lung cancer cells, as confirmed by Hoechst staining and caspase-3 activation.[2]

  • Other 2H-quinolinone derivatives have also been found to induce apoptosis at the pre-G1 phase and increase caspase 3/7 activity in breast cancer cells.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Mitochondria Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 ROS Generation ROS Generation ROS Generation->Mitochondria ATP Depletion ATP Depletion ATP Depletion->Mitochondria Quinolinone Derivatives Quinolinone Derivatives Quinolinone Derivatives->ROS Generation Quinolinone Derivatives->ATP Depletion Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Apoptotic pathways induced by quinolinone derivatives.

Cell Cycle Arrest

Several quinolinone derivatives have been observed to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) induces cell cycle arrest at the G2/M phase in leukemia and lung cancer cells.[2]

  • General 2H-quinolinone derivatives have been shown to cause G2/M phase arrest in breast cancer cells.[3]

G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Arrest G2/M Arrest G2 Phase->G2/M Arrest M Phase->G1 Phase Cytokinesis Quinolinone Derivatives Quinolinone Derivatives Quinolinone Derivatives->G2/M Arrest

Caption: Cell cycle arrest at the G2/M phase by quinolinone derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of quinolin-2(1H)-one derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinolinone derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the quinolinone derivative for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Caspase 3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

  • Cell Lysis: Treated and untreated cells are lysed to release their cellular contents.

  • Substrate Addition: A luminogenic substrate for caspase-3 and -7 is added to the cell lysates.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against apoptotic marker proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Endpoint Assays Endpoint Assays Compound Treatment->Endpoint Assays MTT Assay MTT Assay Endpoint Assays->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Endpoint Assays->Cell Cycle Analysis Caspase Activity Assay Caspase Activity Assay Endpoint Assays->Caspase Activity Assay Western Blot Western Blot Endpoint Assays->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Cell Cycle Analysis->Data Analysis Caspase Activity Assay->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for evaluating anticancer compounds.

References

comparative study of the pharmacokinetic profiles of 4,7-Dimethylquinolin-2(1h)-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available literature reveals a significant gap in the experimental pharmacokinetic data for 4,7-Dimethylquinolin-2(1H)-one derivatives. While numerous studies have explored the synthesis and biological activities of this class of compounds, detailed in vivo pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability remain largely unreported. This guide, therefore, provides a comparative overview based on the limited available information for the broader class of quinolin-2(1H)-one derivatives, supplemented with in silico predictions to offer insights into their potential pharmacokinetic profiles.

In Silico Pharmacokinetic Predictions

In the absence of experimental data, computational (in silico) models provide a valuable tool for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Several studies have reported such predictions for various quinolin-2(1H)-one derivatives. These predictions, while not a substitute for experimental data, can guide lead optimization and prioritize compounds for further in vivo studies.

A summary of predicted ADMET properties for a selection of substituted quinolin-2(1H)-one derivatives from various studies is presented in Table 1. It is crucial to note that these are computational predictions and may not fully reflect the in vivo behavior of the compounds.

DerivativePredicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier (BBB) PermeabilityPredicted CYP450 2D6 InhibitionPredicted Oral Bioavailability Class
Generic Quinolin-2(1H)-one HighHighInhibitorGood
6-Chloro-4-phenyl-quinolin-2(1H)-one HighHighNon-inhibitorModerate
4-Hydroxy-quinolin-2(1H)-one HighLowNon-inhibitorGood
7-Methoxy-4-methyl-quinolin-2(1H)-one HighHighInhibitorGood

Table 1: In Silico Predicted ADMET Properties of Selected Quinolin-2(1H)-one Derivatives. Data is generalized from various computational studies on quinolin-2(1H)-one scaffolds and should be interpreted as indicative rather than absolute values.

Experimental Protocols: A General Framework

While specific experimental protocols for the pharmacokinetic analysis of this compound derivatives are not available, a general methodology for conducting such studies in preclinical animal models can be outlined.

1. Animal Model:

  • Species: Typically, Sprague-Dawley rats or BALB/c mice are used.

  • Housing: Animals are housed in controlled environments with standard diet and water ad libitum.

  • Acclimatization: A minimum of one week of acclimatization is recommended before the study.

2. Drug Administration:

  • Route: Intravenous (i.v.) bolus for determining absolute bioavailability and oral (p.o.) gavage for assessing oral pharmacokinetics.

  • Vehicle: The compound is typically dissolved or suspended in a suitable vehicle such as a mixture of saline, polyethylene glycol 400 (PEG400), and Tween 80.

  • Dose: The dose is determined based on preliminary toxicity and efficacy studies.

3. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the drug concentration in plasma samples.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Visualizing Experimental and Logical Workflows

To illustrate the general process of pharmacokinetic studies and the logical relationship in drug discovery, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Study cluster_data Data Output drug_admin Drug Administration (i.v. & p.o.) sample_collection Blood Sample Collection drug_admin->sample_collection bioanalysis LC-MS/MS Analysis sample_collection->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis cmax Cmax pk_analysis->cmax Calculates tmax Tmax pk_analysis->tmax Calculates auc AUC pk_analysis->auc Calculates half_life Half-life pk_analysis->half_life Calculates bioavailability Bioavailability pk_analysis->bioavailability Calculates

Caption: General workflow for a preclinical pharmacokinetic study.

signaling_pathway_logic cluster_drug_action Drug Action cluster_cellular_response Cellular Response Quinolinone Quinolin-2(1H)-one Derivative Target Molecular Target (e.g., Kinase, Receptor) Quinolinone->Target Binds to Pathway Signaling Pathway Modulation Target->Pathway Activates/Inhibits Effect Biological Effect (e.g., Anti-cancer) Pathway->Effect Leads to

Caption: Logical relationship of a quinolinone derivative's action.

Conclusion

The current body of scientific literature lacks specific experimental pharmacokinetic data for this compound derivatives. While in silico predictions can offer preliminary insights into the ADMET properties of the broader quinolin-2(1H)-one class, these must be validated through rigorous in vivo studies. The provided general experimental framework and illustrative workflows can serve as a guide for researchers aiming to fill this knowledge gap. Further investigation into the pharmacokinetics of these compounds is essential to understand their therapeutic potential and to advance the development of new drugs based on the quinolin-2(1H)-one scaffold.

Validating the Specificity of 4,7-Dimethylquinolin-2(1h)-one's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-HIV, and antibacterial properties.[1] The specific substitution pattern on the quinoline ring significantly influences the compound's biological target and specificity. This guide provides a comparative analysis to aid researchers in validating the biological specificity of 4,7-Dimethylquinolin-2(1h)-one. Due to the limited publicly available data on the specific biological targets of this compound, this guide will draw comparisons with structurally related quinolin-2-one derivatives for which detailed specificity data exists. A notable example is 4-phenylquinolin-2(1H)-one, a selective allosteric inhibitor of Akt kinase.[2]

Comparative Analysis of Quinolin-2(1H)-one Derivatives

The biological activity of quinolin-2(1H)-one derivatives is highly dependent on the nature and position of substituents. While some derivatives exhibit broad-spectrum activity, others have been optimized for high selectivity towards specific biological targets.

Table 1: Comparative Biological Activities of Selected Quinolin-2(1H)-one Derivatives

CompoundReported Biological Target(s)Key FindingsReference
This compound Not specifically defined in public literature.The 4,7-dimethyl substitution pattern may offer a unique pharmacophore for designing novel enzyme inhibitors.[1]
4-Phenylquinolin-2(1H)-one Allosteric inhibitor of Akt kinaseHighly specific for Akt; does not significantly inhibit PI3K, PDK1, mTORC2, or over 380 other kinases. IC50 = 6 µM for Akt kinase activity.[2]
(E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one Dual EGFR/HER-2 inhibitorPotent inhibitor of both EGFR (IC50 = 87 nM) and HER-2 (IC50 = 33 nM).[3]
Various quinolin-4(1H)-one derivatives VEGFR-2 inhibitorsDesigned as potent inhibitors of VEGFR-2 kinase for anti-angiogenic therapy.[4]

Validating Target Specificity: A Proposed Workflow

To validate the biological specificity of a novel compound like this compound, a systematic experimental approach is crucial. The following workflow is proposed based on established methodologies for kinase inhibitor profiling.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Specificity Profiling cluster_3 Phase 4: Cellular Confirmation A High-Throughput Screening (e.g., FRET-based assay) B Identify Preliminary Hits A->B C Biochemical Assays (e.g., ADP-Glo Kinase Assay) B->C D Determine IC50 Values C->D E Broad Kinase Panel Screening (>400 kinases) D->E F Identify Off-Targets E->F G Cellular Thermal Shift Assay (CETSA) F->G H Western Blot Analysis (Downstream Signaling) F->H I Confirm Target Engagement & Pathway Modulation G->I H->I

Caption: Proposed workflow for validating the specificity of a novel kinase inhibitor.

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are summaries of key experimental procedures for validating the specificity of a small molecule inhibitor.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[5][6][7][8][9]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP concentration.

Protocol Outline:

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and the test compound (e.g., this compound) in a multiwell plate.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity by the test compound compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Akt Kinase Inhibition Assay

This protocol is specifically for assessing the inhibition of Akt kinase activity, as was done for 4-phenylquinolin-2(1H)-one.[10][11][12]

Principle: This assay typically involves the immunoprecipitation of Akt from cell lysates, followed by an in vitro kinase reaction using a specific substrate (e.g., GSK-3 fusion protein). The phosphorylation of the substrate is then detected, often by Western blotting.

Protocol Outline:

  • Cell Lysis: Lyse cells treated with or without the test compound to obtain protein extracts.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Akt antibody conjugated to beads (e.g., protein A/G agarose) to specifically pull down Akt protein.

  • Kinase Reaction: Resuspend the immunoprecipitated Akt in a kinase buffer containing ATP and a specific Akt substrate (e.g., GSK-3). Incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Analyze the reaction mixture by SDS-PAGE and Western blotting using an antibody that specifically recognizes the phosphorylated form of the substrate.

  • Quantification: Quantify the band intensities to determine the extent of substrate phosphorylation and, consequently, the inhibitory effect of the compound on Akt activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment.[13][14][15][16][17]

Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its thermal denaturation temperature.

Protocol Outline:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of downstream proteins in a signaling pathway, providing evidence of target modulation in a cellular context.[18][19][20][21]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with the test compound and appropriate stimuli (e.g., growth factors) and then lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated downstream target (e.g., phospho-S6K for the Akt/mTOR pathway). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) downstream protein to confirm equal protein loading. Compare the levels of the phosphorylated protein in treated versus untreated cells.

Illustrative Signaling Pathway: Akt Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by a selective allosteric Akt inhibitor like 4-phenylquinolin-2(1H)-one. Validating whether this compound acts on a similar or different pathway is a key objective of specificity testing.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription Inhibitor 4-Phenylquinolin-2(1H)-one (Allosteric Inhibitor) Inhibitor->Akt Inhibits Phosphorylation

Caption: Simplified PI3K/Akt signaling pathway showing the site of action of a selective Akt inhibitor.

Conclusion

While direct experimental data on the biological specificity of this compound is currently limited, a comprehensive validation strategy can be formulated based on the extensive research conducted on the broader class of quinolin-2-one derivatives. By employing a systematic workflow of high-throughput screening, in vitro validation, broad-panel specificity profiling, and cellular confirmation assays, researchers can elucidate the precise biological target(s) and mechanism of action of this compound. The detailed protocols and comparative data presented in this guide provide a robust framework for these investigations, ultimately enabling a thorough understanding of the therapeutic potential and specificity of this compound.

References

Independent Verification of the Reported Effects of 4,7-Dimethylquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the biological activities of 4,7-Dimethylquinolin-2(1H)-one and its structural analogs for researchers, scientists, and drug development professionals.

While direct experimental data on the biological effects of this compound remains limited in publicly accessible literature, the broader family of quinolin-2-one derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the reported effects of structurally related quinolin-2-one compounds, offering insights into the potential activities of this compound. The information presented is based on an independent verification of published experimental data.

Quinolin-2-one derivatives are recognized for their diverse biological activities, including antitumor, anti-inflammatory, antiplatelet, and antimicrobial properties.[1] This versatility has established the quinolinone scaffold as a "privileged structure" in medicinal chemistry.

Comparative Analysis of Biological Activities

To provide a framework for understanding the potential effects of this compound, this guide focuses on two key areas of investigation for quinolinone derivatives: antibacterial and anticancer activities.

A study by Al-Bayati et al. (2015) investigated the antibacterial properties of several novel quinoline-2-one derivatives synthesized from 4,7-dimethylcoumarin. Among the synthesized compounds, derivatives of N-amino-4,7-dimethyl-6-nitroquinoline-2-one were tested against two bacterial strains. While this compound is not identical to this compound, its core structure is closely related, providing the most relevant available data for comparison.

Table 1: Antibacterial Activity of N-amino-4,7-dimethyl-6-nitroquinoline-2-one Derivatives

CompoundBacterial Strain 1Inhibition Zone (mm)Bacterial Strain 2Inhibition Zone (mm)
1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea (V)Staphylococcus aureus12Escherichia coli10
1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea (VI)Staphylococcus aureus14Escherichia coli11
1-[(2-Hydroxybenzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one (XI)Staphylococcus aureus16Escherichia coli13

Data extracted from Al-Bayati et al., American Journal of Organic Chemistry, 2015.[1]

The quinolin-2-one scaffold is a common feature in the design of novel anticancer agents. Several studies have reported significant cytotoxic and targeted activities of various derivatives.

A notable example is 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, which was found to inhibit cell growth and induce apoptosis in human ovarian cancer cell lines.[2] This compound induced G2/M cell cycle arrest and modulated the expression of apoptosis-related proteins such as Bcl-2, Bax, and p53.[2]

Furthermore, a series of novel quinolin-2(1H)-one derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in cancer therapy.[3] One of the lead compounds, 5a , demonstrated potent antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 34 nM, outperforming the standard drug erlotinib.[3]

Table 2: Comparative Anticancer Activity of Selected Quinolin-2-one Derivatives

CompoundCancer Cell LineIC50 ValueMechanism of Action
Compound 5a (EGFR/HER-2 Inhibitor)MCF-7 (Breast)34 nMDual EGFR/HER-2 inhibition, induction of apoptosis via caspase activation, and G0/G1 cell cycle arrest.[3]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one Ovarian CancerNot specifiedInduction of apoptosis, G2/M cell cycle arrest, modulation of Bcl-2, Bax, and p53.[2]

Experimental Protocols

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.

  • Preparation of Media: Nutrient agar was prepared and sterilized.

  • Inoculation: The agar plates were inoculated with a standardized suspension of the test bacteria (Staphylococcus aureus and Escherichia coli).

  • Well Preparation: Wells of a specific diameter were cut into the agar plates.

  • Compound Application: A defined concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Data Collection: The diameter of the zone of inhibition around each well was measured in millimeters.

Cell Viability Assay (MTT Assay) for Anticancer Activity

The cytotoxic effects of the compounds on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Visualizations

Signaling Pathway Diagram

anticancer_pathway EGFR_HER2 EGFR/HER-2 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Quinolinone Quinolin-2(1H)-one Derivative (e.g., 5a) Quinolinone->EGFR_HER2 Inhibits Cell_Cycle Cell Cycle Progression (G0/G1 Arrest) Quinolinone->Cell_Cycle Inhibits Apoptosis Apoptosis Quinolinone->Apoptosis Induces Bcl2 Bcl-2 (Anti-apoptotic) Quinolinone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinolinone->Bax Upregulates Caspases Caspase Activation Quinolinone->Caspases Activates PI3K_Akt->Cell_Cycle Promotes RAS_MAPK->Cell_Cycle Promotes Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspases->Apoptosis Executes

Caption: Anticancer mechanism of quinolinone derivatives targeting EGFR/HER-2.

Experimental Workflow Diagram

experimental_workflow start Start synthesis Synthesis of Quinolin-2-one Derivatives start->synthesis antibacterial Antibacterial Screening (Agar Well Diffusion) synthesis->antibacterial anticancer Anticancer Screening (MTT Assay) synthesis->anticancer data_analysis Data Analysis (Inhibition Zones / IC50) antibacterial->data_analysis anticancer->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism conclusion Conclusion mechanism->conclusion

Caption: General workflow for evaluating biological activity.

References

Safety Operating Guide

Proper Disposal of 4,7-Dimethylquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 4,7-Dimethylquinolin-2(1H)-one, a heterocyclic organic compound used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar quinolinone derivatives. It is imperative to handle this compound with care and assume it may possess hazardous properties.

I. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Impervious, chemically resistant gloves (e.g., nitrile).
Eye Protection Tight-sealing safety goggles or a face shield.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.

Engineering Controls: Always handle this compound in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.[1]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any known hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste manifest with the accurate chemical name and quantity. Disposal must be conducted at an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Control the Spill:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[1]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • Collect all contaminated cleaning materials and place them in the hazardous waste container.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your EHS department for any additional requirements.

References

Personal protective equipment for handling 4,7-Dimethylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4,7-Dimethylquinolin-2(1h)-one. The following guidance is based on safety data for structurally similar compounds, including quinolinone and dimethylquinoline derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds, which include skin irritation, serious eye damage, and potential respiratory irritation, the following PPE is mandatory when handling this compound.[1][2][3][4]

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or generating aerosols.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Ensure safety shower and eyewash stations are readily accessible.

2.2. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents in the designated work area within the fume hood.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container immediately after use.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent overflow.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Categorization:

  • Unused this compound should be disposed of as hazardous chemical waste.

  • Contaminated materials (e.g., gloves, weighing paper, pipette tips) should also be treated as hazardous waste.

3.2. Disposal Procedure:

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.

    • Store the waste container in a designated, well-ventilated, and secure area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2]

Experimental Workflow for Handling this compound

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials weigh Weigh Compound prep_materials->weigh Start Experiment transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate Experiment Complete dispose_waste Segregate and Store Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethylquinolin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
4,7-Dimethylquinolin-2(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.